Ido1-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H17ClFN3O3 |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
3-[5-[(3-chlorobenzoyl)amino]-2-pyridinyl]-N-(4-fluorophenyl)oxetane-3-carboxamide |
InChI |
InChI=1S/C22H17ClFN3O3/c23-15-3-1-2-14(10-15)20(28)26-18-8-9-19(25-11-18)22(12-30-13-22)21(29)27-17-6-4-16(24)5-7-17/h1-11H,12-13H2,(H,26,28)(H,27,29) |
InChI Key |
WDEBRZXZAXYXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=NC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
Ido1-IN-11: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that plays a pivotal role in tumor immune evasion. By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment. Ido1-IN-11 has emerged as a potent inhibitor of this enzyme. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the broader signaling pathways it modulates. This document is intended to serve as a resource for researchers and drug development professionals working on novel cancer immunotherapies targeting the IDO1 pathway. While specific preclinical and clinical data for this compound are not extensively available in the public domain, this guide leverages known quantitative data and extrapolates from the well-characterized mechanisms of other potent IDO1 inhibitors to provide a thorough understanding of its therapeutic potential.
Introduction to IDO1 and its Role in Cancer Immunology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that initiates the kynurenine pathway of tryptophan metabolism.[1][2] In normal physiological conditions, IDO1 is involved in maternal tolerance to the fetus and regulation of immune responses.[3][4] However, in the context of cancer, tumor cells and surrounding stromal cells often overexpress IDO1.[5] This overexpression is frequently induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), which is released by activated T cells.[4]
The enzymatic activity of IDO1 has profound immunosuppressive effects through two primary mechanisms:
-
Tryptophan Depletion: The rapid catabolism of the essential amino acid tryptophan by IDO1 in the tumor microenvironment starves infiltrating immune cells, particularly T lymphocytes. This nutrient deprivation leads to T-cell anergy, apoptosis, and reduced proliferative capacity.[6]
-
Kynurenine Accumulation: The enzymatic product of IDO1, kynurenine, and its downstream metabolites are not inert byproducts. They actively suppress effector T-cell function and promote the differentiation and activation of regulatory T cells (Tregs), further contributing to an immunosuppressive milieu.[3]
This dual mechanism allows tumors to evade immune surveillance and destruction, making IDO1 an attractive target for cancer immunotherapy.[7][8]
This compound: A Potent IDO1 Inhibitor
This compound is a small molecule inhibitor of the IDO1 enzyme. While detailed information regarding its discovery and development is limited in publicly accessible scientific literature, its high potency is evident from available biochemical data.
Quantitative Data
The primary publicly available quantitative metric for this compound is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) | Data Source |
| This compound | IDO1 | 0.6 | MedChemExpress |
Mechanism of Action
The mechanism of action of this compound, as a potent IDO1 inhibitor, can be understood through its direct interaction with the IDO1 enzyme and the subsequent downstream immunological consequences.
Direct Enzymatic Inhibition
This compound directly binds to the IDO1 enzyme, inhibiting its catalytic activity. This prevents the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[1] The high potency, as indicated by its sub-nanomolar IC50 value, suggests a strong binding affinity to the enzyme's active site.
Reversal of the Immunosuppressive Tumor Microenvironment
By inhibiting IDO1, this compound is expected to reverse the two key immunosuppressive mechanisms orchestrated by the enzyme:
-
Restoration of Tryptophan Levels: Inhibition of IDO1 activity prevents the depletion of tryptophan in the tumor microenvironment. This restoration of tryptophan levels allows for the normal proliferation and activation of effector T cells, enabling them to mount an effective anti-tumor response.
-
Reduction of Kynurenine Production: By blocking the catalytic function of IDO1, this compound reduces the production of the immunosuppressive metabolite kynurenine. This alleviates the direct suppressive effects of kynurenine on effector T cells and reduces the recruitment and activation of regulatory T cells.
The overall effect is a shift in the tumor microenvironment from an immunosuppressive to an immunopermissive state, thereby "reawakening" the host's immune system to recognize and attack cancer cells.
Signaling Pathways
The inhibition of IDO1 by this compound impacts several downstream signaling pathways that are crucial for immune cell function.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, this section outlines standard methodologies used to characterize potent IDO1 inhibitors. These protocols provide a framework for how the inhibitory activity and cellular effects of compounds like this compound are typically assessed.
In Vitro IDO1 Enzyme Inhibition Assay (Generic Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the reaction mixture.
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the wells.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Activity Assay (Generic Protocol)
This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into cell permeability and target engagement.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3)
-
Recombinant human interferon-gamma (IFN-γ)
-
Cell culture medium
-
Reagents for kynurenine detection (as in the in vitro assay)
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Add varying concentrations of the test inhibitor to the cells.
-
Incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant using the TCA and DMAB method described above.
-
Determine the cellular IC50 value.
Conclusion and Future Directions
This compound is a highly potent inhibitor of the immunosuppressive enzyme IDO1. Its mechanism of action is centered on the direct inhibition of IDO1's catalytic activity, leading to the restoration of tryptophan levels and the reduction of immunosuppressive kynurenine in the tumor microenvironment. This, in turn, is expected to unleash an effective anti-tumor immune response.
While the publicly available data on this compound is currently limited, its sub-nanomolar IC50 value places it among the most potent IDO1 inhibitors discovered. Further preclinical studies are necessary to fully elucidate its therapeutic potential. Key future research directions should include:
-
Determination of Ki and binding kinetics: To fully understand its interaction with the IDO1 enzyme.
-
In vivo efficacy studies: To assess its anti-tumor activity in relevant syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors (e.g., anti-PD-1/PD-L1).
-
Pharmacokinetic and pharmacodynamic studies: To establish its drug-like properties and to correlate drug exposure with target engagement and anti-tumor effects in vivo.
-
Selectivity profiling: To determine its specificity for IDO1 over other related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO).
The development of potent and selective IDO1 inhibitors like this compound holds significant promise for the future of cancer immunotherapy. A deeper understanding of its biological activities will be crucial for its successful translation into clinical applications.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. An updated patent review of IDO1 inhibitors for cancer (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ido1-IN-11: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical regulator of immune responses. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive microenvironment. This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation, and the production of downstream catabolites, such as kynurenine, which actively suppress T-cell function and promote the generation of regulatory T-cells.[1] Upregulation of IDO1 has been observed in numerous pathological conditions, including cancer, chronic infections, and autoimmune diseases, where it contributes to immune evasion and disease progression. Consequently, the development of potent and selective IDO1 inhibitors has become a significant focus in modern drug discovery, particularly in the field of immuno-oncology.
This technical guide provides a comprehensive overview of a potent IDO1 inhibitor, Ido1-IN-11, covering its chemical structure, physicochemical properties, and the experimental protocols for its synthesis and biological evaluation. Additionally, it delves into the intricacies of the IDO1 signaling pathway and the mechanism of action of this inhibitor.
This compound: Chemical Structure and Properties
This compound is a highly potent, small molecule inhibitor of the IDO1 enzyme.[2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-(5-(3-chlorobenzamido)pyridin-2-yl)-N-(4-fluorophenyl)-3-(oxetan-3-yl)propanamide | [4] |
| CAS Number | 2306411-34-5 | [3][4] |
| Molecular Formula | C22H17ClFN3O3 | [3] |
| Molecular Weight | 425.84 g/mol | [3] |
| SMILES | O=C(C1=CC(Cl)=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C(N(C3=CC=C(C=C3)F)C)=O)C4COC4)N | [5] |
| IC50 (HeLa cells) | 0.6 nM | [2][3] |
| Appearance | Solid (No further data available) | [4] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Experimental Protocols
The following sections detail the experimental methodologies for the synthesis and biological evaluation of this compound, as referenced from the primary literature.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary information of the publication by White C, et al. in ACS Medicinal Chemistry Letters. While the specific document was not directly accessible in the search, a representative multi-step synthesis for a structurally related pyridyl oxetane core compound is described, which would be analogous to the synthesis of this compound. The general approach involves the formation of a key pyridyl oxetane intermediate followed by amide coupling reactions to introduce the chloro- and fluoro-substituted phenyl rings. Researchers should refer to the supporting information of the cited article for the precise reagents, reaction conditions, and purification methods.[2][6]
Biological Evaluation: HeLa Cell-Based IDO1 Activity Assay (IC50 Determination)
The inhibitory potency of this compound was determined using a HeLa cell-based assay that measures the production of N-formylkynurenine, the direct product of IDO1-mediated tryptophan oxidation.[2] The general protocol for such an assay is as follows:
-
Cell Culture and IDO1 Induction: Human HeLa cells are cultured in a suitable medium. To induce the expression of the IDO1 enzyme, the cells are stimulated with interferon-gamma (IFN-γ) for a specified period (e.g., 48 hours).[5]
-
Compound Incubation: The IFN-γ-stimulated HeLa cells are then treated with varying concentrations of the test compound (this compound) and a known concentration of L-tryptophan, the substrate for IDO1.
-
Quantification of Kynurenine: After a defined incubation period, the cell culture supernatant is collected. The amount of N-formylkynurenine produced is quantified. This is often achieved by chemical hydrolysis of N-formylkynurenine to kynurenine, followed by a colorimetric detection method using Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow adduct with kynurenine that can be measured spectrophotometrically.[7] Alternatively, more sensitive methods like LC-MS/MS can be employed for quantification.[8]
-
IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in kynurenine production compared to the vehicle-treated control is determined and reported as the IC50 value.
Signaling Pathways and Mechanism of Action
The IDO1 Signaling Pathway
The IDO1 signaling pathway is a key metabolic route that modulates immune responses. The pathway is initiated by the expression of the IDO1 enzyme, which is primarily induced by pro-inflammatory cytokines, most notably IFN-γ. Once expressed, IDO1 catalyzes the oxidative cleavage of the indole ring of L-tryptophan to produce N-formylkynurenine. This initial product is then rapidly converted to kynurenine.
The immunosuppressive effects of this pathway are twofold:
-
Tryptophan Depletion: The rapid consumption of tryptophan in the local microenvironment leads to the starvation of immune cells, particularly T-cells, which are highly dependent on this essential amino acid for their proliferation and effector functions. This results in a state of anergy or apoptosis in T-cells.[1]
-
Kynurenine-Mediated Signaling: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule. Kynurenine can activate the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor expressed in various immune cells. AHR activation leads to the differentiation of naive T-cells into immunosuppressive regulatory T-cells (Tregs) and inhibits the activity of natural killer (NK) cells and effector T-cells.
The following diagram illustrates the core IDO1 signaling pathway:
Caption: The IDO1 signaling pathway leading to immunosuppression.
Mechanism of Action of this compound
This compound is classified as a heme-displacing IDO1 inhibitor.[2][6] Unlike competitive inhibitors that bind to the active site of the holoenzyme (heme-bound), heme-displacing inhibitors bind to the apoenzyme (heme-free) form of IDO1. This binding prevents the incorporation of the essential heme cofactor, thereby rendering the enzyme catalytically inactive. This mechanism of action can lead to a more profound and sustained inhibition of IDO1 activity.
The following diagram illustrates a hypothetical experimental workflow for evaluating the efficacy of this compound.
Caption: A representative experimental workflow for determining the IC50 of this compound.
Conclusion
This compound is a highly potent inhibitor of the IDO1 enzyme, demonstrating significant potential as a research tool and a lead compound for the development of novel immunotherapies. Its heme-displacing mechanism of action offers a promising strategy for achieving robust and sustained inhibition of the immunosuppressive kynurenine pathway. This technical guide provides a foundational understanding of the chemical and biological properties of this compound, which will be valuable for researchers in the fields of oncology, immunology, and medicinal chemistry. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound and its analogs is warranted to fully elucidate its therapeutic potential.
References
- 1. Indoleamine Dioxygenase and Tryptophan Dioxygenase Activities are regulated through GAPDH- and Hsp90-dependent Control of their Heme Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategic Incorporation of Polarity in Heme-Displacing Inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00209G [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Kynurenine importation by SLC7A11 propagates anti-ferroptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Understanding IDO1's Function in Immune Suppression: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in immunology, recognized for its potent ability to suppress immune responses. By catabolizing the essential amino acid L-tryptophan, IDO1 creates a microenvironment that is hostile to effector immune cells and conducive to immune tolerance. This technical guide provides a comprehensive overview of the core mechanisms of IDO1-mediated immune suppression, detailed experimental protocols for its study, and quantitative data to support a deeper understanding of its function.
Core Mechanisms of IDO1-Mediated Immune Suppression
IDO1 exerts its immunomodulatory effects through two primary, interconnected mechanisms: the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites.[1]
-
Tryptophan Depletion and GCN2 Kinase Activation: T lymphocytes are highly dependent on a steady supply of tryptophan for their proliferation and function.[2] IDO1, by initiating the kynurenine pathway, locally depletes tryptophan.[1] This amino acid starvation is sensed within T cells by the General Control Nonderepressible 2 (GCN2) kinase . The accumulation of uncharged tRNA due to the lack of tryptophan activates GCN2, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[3] This phosphorylation event leads to a global shutdown of protein synthesis, resulting in T cell anergy (a state of unresponsiveness) and cell cycle arrest.[2][3]
-
Kynurenine Metabolites and Aryl Hydrocarbon Receptor (AhR) Signaling: The enzymatic breakdown of tryptophan by IDO1 produces a series of metabolites known as kynurenines.[3] The primary product, L-kynurenine, and its derivatives have direct immunosuppressive effects. They can induce apoptosis in activated T cells and natural killer (NK) cells.[4] Furthermore, kynurenine is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[5] The binding of kynurenine to AhR in naïve CD4+ T cells promotes their differentiation into Foxp3+ regulatory T cells (Tregs), which are potent suppressors of immune responses.[6] In antigen-presenting cells like dendritic cells, AhR activation by kynurenine can foster a tolerogenic phenotype, further dampening anti-tumor immunity.[7]
Impact on Various Immune Cells
The immunosuppressive actions of IDO1 extend to a variety of immune cell types, creating a complex network of immune tolerance.
-
T Cells: The dual assault of tryptophan starvation and kynurenine production leads to T cell anergy, apoptosis, and the expansion of the Treg population, effectively neutralizing the adaptive immune response.[2][6]
-
Dendritic Cells (DCs): IDO1 is expressed by several DC subsets, including plasmacytoid DCs (pDCs) and mature myeloid DCs.[8] This expression is crucial for conferring a tolerogenic phenotype, rendering them inefficient at stimulating effector T cell responses and instead promoting immune tolerance.[8]
-
Macrophages: IDO1 expression is also found in macrophages and can influence their functional polarization. Evidence suggests a correlation between IDO1 activity and the promotion of an M2-like macrophage phenotype, which is characterized by anti-inflammatory and pro-tumoral functions.[9]
-
Natural Killer (NK) Cells: Kynurenine can directly impair the cytotoxic function of NK cells by downregulating the expression of their activating receptors.
Quantitative Data on IDO1 Function
The following tables summarize key quantitative data related to IDO1's enzymatic activity and its impact on the immune system.
Table 1: Kinetic Parameters of Human IDO1
| Parameter | Value |
| Km for L-Tryptophan | 20.90 ± 3.95 µM[10] |
| kcat | 36.5 min-1[11] |
Table 2: Tryptophan and Kynurenine Concentrations in Biological Samples
| Sample Type | Tryptophan (µM) | Kynurenine (µM) | Kyn/Trp Ratio | Context |
| Healthy Control Plasma | - | - | Lower | Glioma Study[12] |
| Glioma Patient Plasma | - | - | Higher | Glioma Study[12] |
| Healthy Control Serum | 65.09 ± 43.48 | 3.98 ± 2.44 | - | NSCLC Study[13] |
| NSCLC Patient Serum | - | - | Higher in Squamous Cell Carcinoma | NSCLC Study[13] |
| Macrophage Culture Supernatant | 42.6 ± 2.0 | 0.73 ± 0.06 | 0.017 | In vitro[8] |
Table 3: IDO1-Mediated Inhibition of T Cell Proliferation
| Effector Cells | Suppressor Cells/Condition | Inhibition (%) | Assay Method |
| Allogeneic T Cells | IDO1-expressing Dendritic Cells | Complete | [3H]Thymidine incorporation[2] |
| CD3-stimulated T Cells | L-Kynurenine (553 µM) | 50 | [3H]Thymidine incorporation[2] |
| T Cells in co-culture | IDO-expressing HeLa cells + INCB024360 (1 µM) | ~80% reversal of suppression | BrdU incorporation[14] |
| CD4+ and CD8+ TEM cells | IFN-γ-activated pericytes (IDO1 knockdown) | Largely reversed | CFSE dye dilution |
Detailed Experimental Protocols
IDO1 Enzyme Activity Assay (Colorimetric)
This protocol, adapted from established methods, measures IDO1 activity by quantifying kynurenine production.[4][10]
Materials:
-
Assay Buffer: 50 mM Potassium phosphate buffer (pH 6.5)
-
Reaction Mixture: Assay buffer containing 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
-
Substrate Solution: 400 µM L-tryptophan in assay buffer.
-
Stop Solution: 30% (w/v) Trichloroacetic acid (TCA).
-
Ehrlich's Reagent: 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid.
-
Sample: Purified recombinant IDO1 or cell/tissue lysate.
Procedure:
-
In a microplate, combine the sample with the reaction mixture.
-
Initiate the reaction by adding the substrate solution.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding the stop solution.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm.
-
Calculate kynurenine concentration based on a standard curve.
Quantification of Tryptophan and Kynurenine by HPLC
This protocol outlines a general method for the simultaneous measurement of tryptophan and kynurenine.[1][8]
Materials:
-
HPLC system with a C18 reverse-phase column and a UV or diode array detector.
-
Mobile Phase: 15 mM potassium phosphate (pH 6.4) containing 2.7% (v/v) acetonitrile.
-
Protein Precipitation Reagent: 10% (w/v) Trichloroacetic acid (TCA).
-
Standards: L-tryptophan and L-kynurenine of known concentrations.
Procedure:
-
Sample Preparation: For plasma, serum, or cell culture supernatants, add an equal volume of cold 10% TCA to precipitate proteins. Vortex and centrifuge at >10,000 x g for 10 minutes.
-
Chromatography: Inject the supernatant onto the C18 column. Elute with the mobile phase at a flow rate of 0.8-1.0 mL/min.
-
Detection: Monitor the eluate at 280 nm for tryptophan and 360 nm for kynurenine.
-
Quantification: Determine the concentrations by comparing the peak areas of the samples to those of the standards.
T Cell Proliferation Assay using CFSE Dye Dilution
This flow cytometry-based assay is a standard method to assess the anti-proliferative effect of IDO1.
Materials:
-
Responder T cells (e.g., human PBMCs or murine splenocytes).
-
IDO1-expressing cells (e.g., IFN-γ stimulated dendritic cells or a stable cell line).
-
CFSE (Carboxyfluorescein succinimidyl ester).
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, or allogeneic stimulator cells).
-
Complete culture medium.
-
Flow cytometer.
Procedure:
-
T Cell Labeling: Resuspend T cells in PBS and incubate with 1-5 µM CFSE for 15 minutes at 37°C. Quench the reaction with cold complete medium and wash the cells.
-
Co-culture Setup: Co-culture the CFSE-labeled T cells with the IDO1-expressing cells at a suitable ratio (e.g., 10:1). Include appropriate controls (T cells alone, T cells with stimulus, T cells with non-IDO1-expressing cells).
-
Activation and Incubation: Add the T cell activation stimuli and incubate the co-culture for 3-5 days.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
Visualizations of IDO1 Function and Analysis
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Analysis of Tryptophan and Its Main Metabolite Kynurenine and the Risk of Multiple Cancers Based on the Bidirectional Mendelian Randomization Analysis [frontiersin.org]
- 5. AN INTERACTION BETWEEN KYNURENINE AND THE ARYL HYDROCARBON RECEPTOR CAN GENERATE REGULATORY T CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aryl Hydrocarbon Receptor and Kynurenine: Recent Advances in Autoimmune Disease Research [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Characterizing the distributions of IDO-1 expressing macrophages/microglia in human and murine brains and evaluating the immunological and physiological roles of IDO-1 in RAW264.7/BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The stress kinase GCN2 does not mediate suppression of antitumor T cell responses by tryptophan catabolism in experimental melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Prospective Study of Pre-diagnostic Circulating Tryptophan and Kynurenine, and the Kynurenine/Tryptophan Ratio and Risk of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kynurenine/Tryptophan Ratio as a Potential Blood-Based Biomarker in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Target Specificity and Selectivity of a Representative IDO1 Inhibitor: Epacadostat (INCB024360)
Disclaimer: Information regarding a specific molecule designated "Ido1-IN-11" is not available in the public domain. This guide therefore focuses on Epacadostat (INCB024360) , a well-characterized, potent, and highly selective clinical-stage inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), to serve as a representative technical overview for researchers, scientists, and drug development professionals.
Introduction: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of oncology, IDO1 has emerged as a critical mediator of tumor-induced immunosuppression. Its upregulation within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2] This metabolic shift impairs the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune surveillance.[3][4] Consequently, the development of selective IDO1 inhibitors, such as Epacadostat, has been a significant focus in immuno-oncology research.[5]
This document provides an in-depth guide to the target specificity and selectivity of Epacadostat, including quantitative data from key assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Potency and Selectivity of Epacadostat
The inhibitory activity and selectivity of Epacadostat have been rigorously characterized through a variety of biochemical and cellular assays. The data consistently demonstrate its high potency against IDO1 and remarkable selectivity over other related enzymes.
Table 1: Inhibitory Potency of Epacadostat against IDO1
| Assay Type | System | Species | IC50 Value | Reference(s) |
| Enzymatic Assay | Recombinant IDO1 | Human | ~71.8 nM | [3][4][6] |
| Cellular Assay | IDO1-transfected HEK293 cells | Human | ~10 nM | [3][4][7][8] |
| Cellular Assay | IDO1-transfected HEK293 cells | Mouse | ~52.4 nM | [7][8] |
| Cellular Assay | HeLa cancer cell line | Human | 7.4 nM | [9] |
| Cellular Assay | SKOV-3 cancer cell line | Human | ~15.3 - 17.6 nM | [10][11] |
| Whole Blood Assay | IFN-γ stimulated | Human | 125 nM | [9] |
Table 2: Selectivity Profile of Epacadostat
| Target Enzyme | Assay Type | Selectivity vs. IDO1 | Comments | Reference(s) |
| IDO2 | Cellular & Biochemical | >1,000-fold | Demonstrates little to no activity. | [3][4][9] |
| TDO | Cellular & Biochemical | >1,000-fold | Demonstrates little to no activity. | [3][4][9] |
| Cytochrome P450s | Biochemical Panel | - | Inhibits various CYP enzymes with only micromolar activity. | [12] |
| General Receptors/Enzymes | CEREP Panel | - | Profiled as "clean" against a panel of over 50 off-targets. | [9] |
Note: In certain biochemical assays, the selectivity of Epacadostat for IDO1 over TDO was less pronounced. However, in cell-based assays using overexpressing cell lines, a selectivity of approximately 2000-fold was observed, which is considered more physiologically relevant.[12]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and selectivity. Below are representative protocols for key assays used in the characterization of Epacadostat.
Recombinant IDO1 Enzymatic Assay
This assay directly measures the inhibition of the catalytic activity of purified IDO1 enzyme.
Objective: To determine the IC50 value of a test compound against recombinant IDO1 enzyme by measuring the formation of N'-formylkynurenine.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid (Ascorbate)
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Test compound (e.g., Epacadostat) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 321 nm
Methodology:
-
Prepare Reagent Mix: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.[13]
-
Compound Dilution: Prepare a serial dilution of Epacadostat in DMSO. Further dilute into the reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Assay Plate Setup:
-
Add 50 µL of the reaction buffer to each well.
-
Add 25 µL of the diluted Epacadostat or vehicle control (DMSO in buffer) to the appropriate wells.
-
Add 25 µL of 20 nM recombinant IDO1 enzyme solution to all wells except the 'no enzyme' control.
-
-
Initiate Reaction: Start the enzymatic reaction by adding 100 µL of 2 mM D-Tryptophan solution to each well.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 321 nm at room temperature.[13] The rate of N'-formylkynurenine formation is proportional to the absorbance change.
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Normalize the rates relative to the vehicle control (100% activity) and 'no enzyme' control (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Kynurenine Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, accounting for cell permeability and intracellular target engagement.
Objective: To determine the cellular IC50 of a test compound in a human cancer cell line endogenously expressing IDO1.
Materials:
-
SKOV-3 ovarian cancer cell line (or other suitable cell line, e.g., HeLa).[10]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Recombinant human Interferon-gamma (IFN-γ).[10]
-
Test compound (Epacadostat).
-
Reagents for kynurenine detection (e.g., using HPLC-MS/MS or a colorimetric method with p-dimethylaminobenzaldehyde).
-
96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL IFN-γ to induce IDO1 expression. Incubate for 24-48 hours.[10] Include control wells without IFN-γ to measure baseline kynurenine levels.
-
Compound Treatment: Remove the IFN-γ containing medium and replace it with fresh medium containing a serial dilution of Epacadostat. Include vehicle-treated wells as a positive control (100% IDO1 activity).
-
Incubation: Incubate the cells with the compound for 24 to 72 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Kynurenine Measurement: Quantify the concentration of kynurenine in the supernatant.
-
Data Analysis:
-
Subtract the background kynurenine level (from non-IFN-γ-stimulated cells) from all values.
-
Normalize the kynurenine concentrations relative to the vehicle-treated, IFN-γ-stimulated control.
-
Plot the normalized kynurenine level against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Mandatory Visualizations
IDO1 Signaling Pathway and Inhibition
The primary mechanism of IDO1-mediated immunosuppression involves the depletion of tryptophan and the production of kynurenine, which collectively impair T-cell function through distinct signaling cascades.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 4. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 9. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
Probing the Potency of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in oncology and immunology. As a key enzyme in the kynurenine pathway, IDO1-mediated tryptophan catabolism plays a significant role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance.[1][2] Consequently, the development of potent and selective IDO1 inhibitors is a major focus of modern drug discovery. This guide provides an in-depth look at the inhibitory activity and binding characteristics of several notable IDO1 inhibitors, alongside the experimental methodologies used for their evaluation.
Quantitative Analysis of IDO1 Inhibitor Potency
The efficacy of IDO1 inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Kd). The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity of IDO1 by 50%, while the Kd value reflects the equilibrium dissociation constant, a measure of the inhibitor's binding affinity to the enzyme. A lower value for both parameters generally indicates a more potent inhibitor.
Below is a summary of reported IC50 and binding affinity values for a selection of IDO1 inhibitors. It is important to note that direct comparisons should be made with caution, as values can vary depending on the specific assay conditions.
| Inhibitor | Enzymatic IC50 | Cellular IC50 | Binding Affinity (Kd) | Assay Method | Reference |
| Epacadostat (INCB024360) | 73 nM | 7.4 nM (HeLa cells) | 30.9 ± 2.7 µM (ferric IDO1) | HeLa cell-based assay, Microscale Thermophoresis | [3][4] |
| BMS-986205 | Not explicitly stated | ~9.5 nM (SKOV-3 cells) | Not explicitly stated | Cell-based kynurenine assay | [5] |
| PF-06840003 | 0.41 µM (racemate), 0.2 µM (R-enantiomer) | Not explicitly stated | Not explicitly stated | High-throughput mass spectrometry assay | [3] |
| Tryptamine | Ki = 156 µM (noncompetitive) | Not explicitly stated | Not explicitly stated | Enzymatic assay | [3] |
| Compound 11 (imidazoleisoindole analog) | Not explicitly stated | Not explicitly stated | 3.30 ± 0.41 µM | Microscale Thermophoresis | [4] |
Experimental Protocols
The determination of IC50 and binding affinity values relies on robust and reproducible experimental protocols. The following sections detail the general methodologies employed in the characterization of IDO1 inhibitors.
IDO1 Enzymatic Activity Assay (IC50 Determination)
A common method to determine the enzymatic IC50 of an IDO1 inhibitor involves measuring the production of N-formylkynurenine, the direct product of tryptophan oxidation by IDO1.
General Workflow:
Detailed Steps:
-
Reaction Mixture Preparation : A reaction mixture is prepared containing potassium phosphate buffer (pH ~6.5), a reducing agent such as ascorbic acid, a cofactor like methylene blue, and catalase.[6]
-
Inhibitor Addition : The IDO1 inhibitor being tested is added to the reaction mixture at various concentrations.
-
Enzyme Addition : Recombinant human IDO1 enzyme is added to the mixture.
-
Initiation of Reaction : The enzymatic reaction is initiated by the addition of the substrate, L-tryptophan.
-
Incubation : The reaction is allowed to proceed at 37°C for a defined period (e.g., 10-60 minutes).
-
Termination of Reaction : The reaction is stopped, often by the addition of trichloroacetic acid.
-
Detection of Product : The product, N-formylkynurenine, is often hydrolyzed to kynurenine. The concentration of kynurenine is then determined, frequently by a colorimetric reaction with p-dimethylaminobenzaldehyde (p-DMAB), and the absorbance is measured.[6]
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based IDO1 Activity Assay (Cellular IC50 Determination)
Cell-based assays are crucial for evaluating inhibitor potency in a more physiologically relevant context. These assays typically use a human cancer cell line that expresses IDO1, such as SK-OV-3 or HeLa cells.
General Workflow:
Detailed Steps:
-
Cell Culture and IDO1 Induction : Human cancer cells (e.g., HeLa or SK-OV-3) are cultured. IDO1 expression is often induced by treating the cells with interferon-gamma (IFN-γ).[7]
-
Inhibitor Treatment : The cells are then treated with the IDO1 inhibitor at a range of concentrations.
-
Incubation : The cells are incubated for a period of 24 to 72 hours to allow for tryptophan metabolism.
-
Sample Collection : The cell culture supernatant is collected.
-
Kynurenine Quantification : The concentration of kynurenine in the supernatant is measured. While colorimetric methods can be used, more sensitive and specific techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often preferred for their accuracy.[7]
-
Data Analysis : The cellular IC50 value is determined by plotting the kynurenine concentration against the inhibitor concentration and fitting the data to a dose-response curve.
Binding Affinity Determination (Kd)
Microscale Thermophoresis (MST) is a powerful technique to quantify the binding affinity between an inhibitor and its target protein in solution.
General Workflow:
Detailed Steps:
-
Protein Labeling : The target protein, recombinant human IDO1, is labeled with a fluorescent dye.
-
Serial Dilution : A serial dilution of the unlabeled inhibitor is prepared.
-
Binding Reaction : The fluorescently labeled IDO1 is mixed with the different concentrations of the inhibitor and incubated to allow binding to reach equilibrium.
-
MST Measurement : The samples are loaded into capillaries, and an MST instrument is used to measure the movement of the fluorescently labeled protein along a microscopic temperature gradient. The binding of the inhibitor to the protein alters its size, charge, or solvation shell, which in turn changes its thermophoretic movement.
-
Data Analysis : The change in the normalized fluorescence is plotted against the logarithm of the inhibitor concentration. The dissociation constant (Kd) is then calculated by fitting this data to a binding curve.[4]
IDO1 Signaling Pathway
IDO1 exerts its immunosuppressive effects through the depletion of tryptophan and the production of kynurenine and its downstream metabolites. These metabolites can act as signaling molecules, for instance, by activating the aryl hydrocarbon receptor (AhR).[8][9]
The catabolism of the essential amino acid L-tryptophan by IDO1 leads to two primary immunosuppressive mechanisms:
-
Tryptophan Depletion : The reduction in local tryptophan concentrations activates the GCN2 stress-response pathway in T cells, leading to cell cycle arrest and anergy.[8][10] It also inhibits the mTOR signaling pathway, which is crucial for T cell proliferation and function.[10]
-
Kynurenine Production : Kynurenine and its downstream metabolites can act as ligands for the aryl hydrocarbon receptor (AhR) on T cells.[8][9] Activation of AhR can promote the differentiation of regulatory T cells (Tregs) and induce apoptosis in effector T cells, further contributing to the immunosuppressive environment.[8]
By inhibiting IDO1, the aim is to reverse these immunosuppressive effects, thereby restoring anti-tumor immunity. The continued development and characterization of novel IDO1 inhibitors remain a promising strategy in cancer immunotherapy.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 9. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Ido1-IN-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Ido1-IN-11, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The information presented is synthesized from the primary scientific literature to support ongoing research and development efforts in the field of cancer immunotherapy.
Core Concepts: The IDO1 Pathway and this compound
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion by tumor cells. It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This enzymatic activity leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive metabolites, primarily kynurenine. These changes suppress the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs), ultimately allowing cancer cells to escape immune surveillance.
This compound (also referred to as compound 13 in its primary publication) is a novel, potent, heme-displacing inhibitor of IDO1. Its development was guided by a strategy to improve upon earlier compounds with suboptimal pharmacokinetic profiles, focusing on the strategic incorporation of polarity to enhance solubility and reduce metabolic clearance.
Pharmacodynamics of this compound
The primary pharmacodynamic effect of this compound is the potent and selective inhibition of the IDO1 enzyme. This inhibition restores local tryptophan levels and reduces the production of kynurenine, thereby alleviating the immunosuppressive tumor microenvironment.
In Vitro Potency
This compound has demonstrated high potency in both biochemical and cell-based assays.
| Assay Type | Target | Parameter | Value | Reference |
| Biochemical Assay | Recombinant Human IDO1 | IC50 | 0.6 nM | [1] |
| Cell-Based Assay | IFN-γ stimulated HeLa cells | IC50 | 3.2 nM | [1] |
| Whole Blood Assay | Human Whole Blood | IC50 | 230 nM | [2] |
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been evaluated in preclinical species, demonstrating properties suitable for further development. The strategic design of the molecule led to significant improvements in metabolic stability and oral bioavailability compared to earlier analogs.
In Vivo Pharmacokinetic Parameters
Pharmacokinetic studies in rats and dogs have shown that this compound possesses favorable properties, including low clearance and a moderate half-life, leading to a low predicted human dose.
| Species | Dose (mg/kg) | Route | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) | Predicted Human Dose | Reference |
| Rat | 1 (IV), 3 (PO) | IV, PO | 12 | 2.0 | 2.5 | 86 | 21 mg QD | [2] |
| Dog | 0.5 (IV), 1 (PO) | IV, PO | 2.5 | 1.8 | 9.0 | 79 | 12 mg QD | [2] |
CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Oral Bioavailability; QD: Once daily
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Recombinant Human IDO1 (hrIDO1) Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified IDO1.
-
Protein Preparation : Recombinant human IDO1 protein was expressed and purified. The protein preparation was found to have approximately 80-90% heme incorporation.
-
Assay Components : The reaction mixture contained hrIDO1, L-tryptophan (substrate), methylene blue, ascorbic acid, and catalase in a potassium phosphate buffer (pH 6.5).
-
Incubation : The inhibitor (this compound) at various concentrations was pre-incubated with the enzyme. The reaction was initiated by the addition of L-tryptophan.
-
Reaction Termination and Detection : The reaction was stopped by the addition of trichloroacetic acid. The product, N-formylkynurenine, was converted to kynurenine by acid hydrolysis.
-
Quantification : The amount of kynurenine produced was quantified by measuring its absorbance at 321 nm.
-
Data Analysis : IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
HeLa Cell-Based IDO1 Inhibition Assay
This cellular assay measures the inhibition of IDO1 activity in a human cell line that endogenously expresses the enzyme upon stimulation.
-
Cell Culture and Stimulation : Human HeLa cells were cultured in appropriate media. IDO1 expression was induced by treating the cells with interferon-gamma (IFN-γ) for 48 hours.
-
Compound Treatment : Following IFN-γ stimulation, the cells were treated with varying concentrations of this compound.
-
Substrate Addition : L-tryptophan was added to the culture medium as the substrate for the IDO1 enzyme.
-
Incubation : The cells were incubated for a further 48 hours to allow for the enzymatic conversion of tryptophan to N-formylkynurenine.
-
Sample Collection and Preparation : The cell culture supernatant was collected. An internal standard was added, and the samples were prepared for analysis.
-
Quantification : The concentration of N-formylkynurenine in the supernatant was measured using a fluorescence-based assay.
-
Data Analysis : IC50 values were determined from the dose-response curve.[1]
In Vivo Pharmacokinetic Studies
These studies were conducted in rats and dogs to determine the key pharmacokinetic parameters of this compound.
-
Animal Models : Male Sprague-Dawley rats and Beagle dogs were used for the studies.
-
Dosing :
-
Intravenous (IV) : this compound was administered as a single bolus dose via the tail vein (rats) or cephalic vein (dogs).
-
Oral (PO) : The compound was administered by oral gavage.
-
-
Blood Sampling : Blood samples were collected at predetermined time points post-dosing from the jugular vein (rats) or cephalic vein (dogs) into tubes containing an anticoagulant.
-
Plasma Preparation : Plasma was separated by centrifugation and stored frozen until analysis.
-
Bioanalysis : The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis : Plasma concentration-time data were analyzed using non-compartmental methods to determine parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (F).
Signaling Pathways and Experimental Workflows
Visual representations of the IDO1 signaling pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.
IDO1 Signaling Pathway
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Experimental Workflow: In Vitro IDO1 Inhibition Assay
Caption: Workflow for the HeLa cell-based IDO1 inhibition assay.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of IDO1 with a promising preclinical pharmacokinetic and pharmacodynamic profile. Its rational design has successfully addressed the liabilities of earlier compounds, making it a valuable tool for further investigation into the therapeutic potential of IDO1 inhibition in oncology. The data and protocols presented in this guide are intended to facilitate these research efforts.
References
Preliminary In Vitro Evaluation of Ido1-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Ido1-IN-11, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document details the pharmacological data, experimental protocols for assessing its inhibitory activity, and its impact on downstream signaling pathways.
Core Data Presentation
The primary in vitro pharmacological parameter for this compound is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of the IDO1 enzyme by 50%.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | IDO1 | 0.6 | Enzymatic/Cell-based |
Experimental Protocols
To facilitate reproducibility and further investigation, detailed methodologies for key in vitro experiments are provided below.
IDO1 Enzyme Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Ascorbic Acid (reductant)
-
Methylene Blue (electron carrier)
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
This compound (test compound)
-
Trichloroacetic Acid (TCA) (stop solution)
-
p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid (detection reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Enzyme and Inhibitor Incubation: Add recombinant human IDO1 enzyme to the wells of a 96-well plate. Subsequently, add varying concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control. Incubate for a short period at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-Tryptophan to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding TCA to each well.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the enzymatic product, N-formylkynurenine, to kynurenine.
-
Detection: Add p-DMAB solution to each well. This reagent reacts with kynurenine to produce a colored product.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 480 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3, HeLa)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) (to induce IDO1 expression)
-
This compound (test compound)
-
L-Tryptophan
-
TCA
-
p-DMAB in acetic acid
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the chosen human cancer cell line into a 96-well plate and allow the cells to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ for 24-48 hours to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing varying concentrations of this compound and a fixed concentration of L-Tryptophan. Include appropriate controls.
-
Incubation: Incubate the cells for a further 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Kynurenine Measurement:
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate to allow for the hydrolysis of N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate and add p-DMAB solution.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Determine the IC50 value of this compound as described in the biochemical assay protocol.
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol is designed to assess the effect of this compound on the IDO1-mediated activation of the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.
Materials:
-
Human cancer cell line responsive to kynurenine-induced Akt phosphorylation
-
Cell culture medium and supplements
-
IFN-γ
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture the cells and induce IDO1 expression with IFN-γ as described in the cell-based assay. Treat the cells with this compound for a specified duration. A positive control group treated with kynurenine to directly stimulate the pathway and an untreated control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with the primary antibody against total Akt to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation in response to treatment with this compound.
Mandatory Visualizations
IDO1 Signaling Pathway
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Methodological & Application
Application Notes and Protocols: Ido1-IN-11 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and use of Ido1-IN-11, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), with a focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO).
Introduction to this compound
This compound is a highly potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan. In the context of oncology, IDO1 is often overexpressed in tumor cells and the tumor microenvironment, leading to localized tryptophan depletion and the accumulation of immunosuppressive metabolites. This creates an environment that suppresses the activity of effector T cells and promotes immune tolerance, allowing tumors to evade the host's immune system. By inhibiting IDO1, this compound can restore local tryptophan levels, reverse the immunosuppressive environment, and enhance anti-tumor immunity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is crucial to distinguish between two compounds that have been referred to as "this compound" in the literature and by chemical suppliers. The information provided here pertains to the compound with CAS number 2306411-34-5.
| Property | Value | Reference |
| Chemical Name | N-(3-chloro-4-fluorophenyl)-1-(oxan-4-yl)-1H-imidazole-4-carboxamide | [1][2][3] |
| CAS Number | 2306411-34-5 | [1][2][3] |
| Molecular Formula | C₂₂H₁₇ClFN₃O₃ | [1][2][3] |
| Molecular Weight | 425.84 g/mol | [1][2][3] |
| IC₅₀ (IDO1) | 0.6 nM | [1][2][3] |
Solubility and Preparation of Stock Solutions in DMSO
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro and in vivo studies. While a precise quantitative solubility limit in DMSO is not publicly available, it is known to be soluble in DMSO. The following protocol provides a general guideline for preparing a high-concentration stock solution.
Materials
-
This compound powder (CAS 2306411-34-5)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene or glass vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparation of a 10 mM Stock Solution
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.26 mg of this compound (Molecular Weight: 425.84 g/mol ).
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If the compound does not dissolve completely, brief sonication in a water bath may be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque vials to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C or -80°C for long-term storage. Vendor data suggests that DMSO solutions are stable for up to 6 months when stored at -80°C.[1]
-
Summary of Stock Solution Preparation
The following table provides the required mass of this compound to prepare different volumes of a 10 mM stock solution in DMSO.
| Desired Volume of 10 mM Stock | Mass of this compound to Weigh (mg) |
| 1 mL | 4.26 mg |
| 5 mL | 21.3 mg |
| 10 mL | 42.6 mg |
Experimental Protocols: Application in Cell-Based Assays
This compound is frequently used in cell-based assays to investigate its impact on IDO1 activity and downstream cellular responses. The following is a general protocol for treating cells with this compound.
Preparation of Working Solutions
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.
-
General Cell Treatment Protocol
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluency.
-
Treatment: Remove the existing culture medium and replace it with fresh medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, as determined by the specific experimental aims.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as measurement of kynurenine levels, analysis of T-cell proliferation, or assessment of gene and protein expression.
Visualizing the IDO1 Pathway and Experimental Workflow
The IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the immune system. This compound acts by inhibiting the IDO1 enzyme, thereby blocking this pathway.
Caption: The IDO1 metabolic pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Studies
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A generalized workflow for in vitro experiments using this compound.
References
Application Notes and Protocols for Ido1-IN-11 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This enzymatic activity plays a crucial role in creating an immunosuppressive microenvironment by depleting tryptophan, which is essential for T-cell proliferation, and by producing metabolites that actively suppress immune responses.[2][3] Elevated IDO1 expression is observed in various tumor types, where it contributes to immune evasion.[3][4] Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy in oncology.
Ido1-IN-11 is a potent and selective inhibitor of the IDO1 enzyme. These application notes provide a detailed protocol for designing and implementing a cell-based assay to evaluate the efficacy of this compound and other potential IDO1 inhibitors.
Signaling Pathway
IDO1 is a key metabolic enzyme that influences immune cell function. Its activation, often triggered by inflammatory signals like interferon-gamma (IFN-γ), initiates the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[1][2] This process has two major immunosuppressive effects: tryptophan starvation, which impairs T-cell proliferation and function, and the generation of kynurenine and other downstream metabolites that can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[2][5] Furthermore, the IDO1 pathway has been shown to interact with other signaling cascades, such as the PI3K/Akt pathway, to promote cancer cell proliferation and survival.[6][7]
Caption: IDO1 Signaling Pathway and Point of Inhibition.
Experimental Protocols
I. Cell-Based IDO1 Activity Assay
This protocol describes a method to measure the inhibitory activity of compounds like this compound on IDO1 in a cellular context. The assay relies on the induction of IDO1 expression in a suitable cell line, followed by the quantification of kynurenine produced.
Materials:
-
Human ovarian cancer cell line (e.g., SKOV-3) or other IFN-γ responsive cells.[8]
-
Cell culture medium (e.g., McCoy's 5A for SKOV-3).[8]
-
Fetal Bovine Serum (FBS).
-
Recombinant Human IFN-γ.[8]
-
L-Tryptophan.[8]
-
This compound or other test compounds.
-
96-well cell culture plates.
-
Reagents for kynurenine detection (see below).
Workflow:
Caption: Workflow for the cell-based IDO1 inhibitor assay.
Procedure:
-
Cell Seeding: Seed the cells (e.g., SKOV-3) into a 96-well plate at a density of 3 x 104 cells per well and allow them to adhere overnight.[8]
-
IDO1 Induction: The following day, induce IDO1 expression by adding IFN-γ to the cell culture medium to a final concentration of 100 ng/mL. Incubate for 24 hours at 37°C and 5% CO2.[8]
-
Compound Addition: Prepare serial dilutions of this compound and other test compounds in fresh assay medium containing L-tryptophan. Replace the existing medium with 200 µL of the medium containing the test compounds.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for kynurenine measurement.
II. Kynurenine Detection Methods
The concentration of kynurenine in the cell culture supernatant is a direct measure of IDO1 activity. Several methods can be employed for its quantification.
A. Colorimetric Assay (p-DMAB Method)
This is a simple and cost-effective method for kynurenine detection.[9]
Procedure:
-
Transfer 140 µL of the cell culture supernatant to a new 96-well plate.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]
-
Centrifuge the plate to pellet any precipitate.[9]
-
Transfer 100 µL of the supernatant to another 96-well plate.
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well.[9]
-
Measure the absorbance at 480 nm.[9]
-
Calculate the kynurenine concentration using a standard curve prepared with known concentrations of kynurenine.[8]
B. Fluorescence-Based Assay
Fluorescence-based methods often offer higher sensitivity.[10][11]
Procedure:
-
Several commercial kits are available that utilize a fluorogenic developer that reacts specifically with kynurenine or its precursor to produce a fluorescent signal.[10][11]
-
Follow the manufacturer's protocol for the specific kit being used. Typically, this involves adding a developer reagent to the supernatant and measuring the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/510 nm).[10]
C. High-Performance Liquid Chromatography (HPLC)
HPLC provides high accuracy and reproducibility for kynurenine quantification.[12]
Procedure:
-
Prepare the supernatant samples by protein precipitation, typically with TCA.[12]
-
Inject the samples into an HPLC system equipped with a suitable column (e.g., C18).[13]
-
Use a mobile phase gradient, for example, a mixture of ammonium acetate and methanol.[12]
-
Detect kynurenine using a UV detector at an appropriate wavelength.
-
Quantify the concentration by comparing the peak area to a standard curve.[12]
Data Presentation
Quantitative data from the cell-based assay should be summarized in a clear and structured format to allow for easy comparison of the potency of different inhibitors.
Table 1: Inhibitory Activity of this compound on IDO1 in SKOV-3 Cells
| Concentration of this compound (nM) | Kynurenine Concentration (µM) | % Inhibition |
| 0 (Vehicle Control) | 15.2 ± 1.1 | 0 |
| 1 | 12.8 ± 0.9 | 15.8 |
| 10 | 7.5 ± 0.6 | 50.7 |
| 100 | 1.8 ± 0.2 | 88.2 |
| 1000 | 0.5 ± 0.1 | 96.7 |
Data are representative and should be generated from experimental replicates.
Table 2: Comparison of IC50 Values for Different IDO1 Inhibitors
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| This compound | [Insert Value] | [Insert Value] |
| Epacadostat | 72 | 7.1[14] |
| BMS-986205 | [Insert Value] | [Insert Value] |
IC50 values should be calculated from dose-response curves.
Conclusion
The described cell-based assay provides a robust and reliable method for evaluating the potency of IDO1 inhibitors like this compound in a physiologically relevant context. The choice of kynurenine detection method can be tailored based on the required sensitivity, throughput, and available instrumentation. The data generated from these assays are crucial for the characterization and development of novel IDO1-targeting therapeutics.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amsbio.com [amsbio.com]
- 11. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ido1-IN-11 in HeLa Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ido1-IN-11, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in HeLa cell culture experiments. The protocols outlined below cover key assays to characterize the effects of this compound on cell viability, apoptosis, and its target engagement by measuring kynurenine production.
Introduction to IDO1 and this compound
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[1][2] In the context of cancer, including cervical cancer cell lines like HeLa, the overexpression of IDO1 is a key mechanism of tumor immune evasion.[3][4][5] By depleting local tryptophan levels and producing immunosuppressive metabolites such as kynurenine, IDO1-expressing tumor cells can suppress the activity of effector T cells, thereby facilitating tumor growth.[3][6]
This compound is a specific inhibitor of the IDO1 enzyme. Its mechanism of action likely involves competition with the heme cofactor of the apo-IDO1 enzyme, preventing its catalytic activity.[3] The study of this compound in HeLa cells, which can be induced to express high levels of IDO1 by interferon-gamma (IFN-γ), provides a valuable in vitro model to investigate its anti-cancer potential and cellular effects.[4][7][8][9]
Data Presentation
Table 1: In Vitro Efficacy of a Representative IDO1 Inhibitor in HeLa Cells
| Parameter | Value | Reference |
| Cell Line | HeLa | [7] |
| IDO1 Induction | IFN-γ | [4][7] |
| IC50 for Kynurenine Inhibition | ~7.1 nM (for a similar inhibitor, BMS-978587) | [3] |
| Effect on Cell Viability | Minimal cytotoxicity at effective concentrations | [4] |
Table 2: Apoptosis Induction by a Representative IDO1 Inhibitor in HeLa Cells
| Treatment Condition | % Apoptotic Cells (Annexin V+) | Reference |
| Control (DMSO) | ~5% | [10] |
| IDO1 Inhibitor (e.g., 25 µM) | Increased apoptosis (specific data for this compound not available, but expected to be similar to other cytotoxic agents) | [10] |
| Staurosporine (Positive Control) | >90% | [10] |
Experimental Protocols
HeLa Cell Culture and IDO1 Induction
Objective: To prepare HeLa cells for experiments and induce the expression of the IDO1 enzyme.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human Interferon-gamma (IFN-γ)
-
Cell culture flasks and plates
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For IDO1 induction, seed HeLa cells in appropriate culture plates (e.g., 96-well plates for activity assays, 6-well plates for western blotting).[7]
-
Allow cells to adhere overnight.
-
Treat the cells with 10-100 ng/mL of IFN-γ for 24-48 hours to induce IDO1 expression.[7][8]
IDO1 Activity Assay (Kynurenine Measurement)
Objective: To quantify the inhibitory effect of this compound on IDO1 enzymatic activity by measuring the production of kynurenine.
Materials:
-
IFN-γ-induced HeLa cells in a 96-well plate
-
This compound
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent (in acetic acid)
-
Microplate reader
Protocol:
-
After IDO1 induction, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired treatment time (e.g., 24 hours).
-
After incubation, collect 140 µL of the cell culture supernatant.[7]
-
Add 10 µL of 6.1 N TCA to each supernatant sample to precipitate proteins.[7]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[7]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[7]
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) p-DMAB reagent to each well.[7]
-
A yellow color will develop. Measure the absorbance at 480 nm using a microplate reader.[7]
-
Calculate the concentration of kynurenine based on a standard curve and determine the IC50 of this compound.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of this compound on HeLa cells.
Materials:
-
HeLa cells in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 20 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if this compound induces apoptosis in HeLa cells.
Materials:
-
HeLa cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.[10]
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting for IDO1 and Signaling Proteins
Objective: To confirm IDO1 protein expression and investigate the effect of this compound on downstream signaling pathways (e.g., PI3K/Akt).
Materials:
-
HeLa cells treated with IFN-γ and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-IDO1, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated HeLa cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
References
- 1. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 2. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Evidence of HeLa Cell Apoptosis Induced with Tetraethylammonium Using Proteomics and Various Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
Measuring IDO1 Activity with Ido1-IN-11 as an Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This process leads to tryptophan depletion and the accumulation of downstream metabolites collectively known as kynurenines.[3][4] IDO1-mediated tryptophan catabolism plays a crucial role in immune homeostasis and tolerance by suppressing T-cell proliferation and promoting the generation of regulatory T-cells.[2][5] In the context of cancer, upregulation of IDO1 in tumor cells or in the tumor microenvironment is a key mechanism of immune evasion, allowing malignant cells to escape destruction by the immune system.[2][5] Consequently, IDO1 has emerged as a significant therapeutic target in oncology, leading to the development of numerous inhibitors.[1][5]
Ido1-IN-11 is a potent inhibitor of IDO1, demonstrating significant activity in both enzymatic and cellular assays.[6] This document provides detailed application notes and protocols for measuring IDO1 activity using this compound as a reference inhibitor. The methodologies described are applicable for screening and characterizing novel IDO1 inhibitors.
This compound: A Potent IDO1 Inhibitor
This compound is a small molecule inhibitor of indoleamine-2,3-dioxygenase (IDO).[6] It has demonstrated potent inhibitory activity in both biochemical (kinase) and cell-based (HeLa cell) assays.[6]
Table 1: Quantitative Data for this compound and Other IDO1 Inhibitors
| Compound | Assay Type | IC50 | Reference |
| This compound | Kinase Assay | 0.18 µM | [6] |
| This compound | HeLa Cell Assay | 0.014 µM | [6] |
| Epacadostat | Enzymatic Assay | 72 nM | [7] |
| Epacadostat | Cellular Assay | 7.1 nM | [7] |
| Epacadostat | SKOV-3 Cell Assay | ~15.3 nM | [8] |
| BMS-986205 | SKOV-3 Cell Assay | ~9.5 nM | [8] |
| PF-06840003 | Mass Spectrometry Assay | 0.41 µM | [9] |
| Galanal | Enzymatic Assay | 7.7 µM | [9] |
| Tryptamine | Enzymatic Assay (Ki) | 156 µM | [9] |
Signaling Pathway of IDO1-Mediated Immune Suppression
IDO1 is a key regulator of the immune response. Its activity initiates a cascade of events that ultimately leads to the suppression of T-cell function, creating an immunosuppressive microenvironment that can be exploited by tumors to evade immune surveillance.
Caption: IDO1 catalyzes tryptophan depletion and kynurenine accumulation, leading to T-cell suppression.
Experimental Protocols
Two primary types of assays are commonly used to measure IDO1 activity and the inhibitory potential of compounds like this compound: cell-free (enzymatic) assays and cell-based assays.
Cell-Free IDO1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and measures the activity of recombinant human IDO1 by detecting the formation of N-formylkynurenine (NFK), which is then converted to a fluorescent product.[10]
Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer
-
L-Tryptophan (Substrate)
-
This compound (or other inhibitors)
-
Antioxidant Mix
-
Fluorogenic Developer Solution
-
N-Formylkynurenine (NFK) Standard
-
Black 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 402/488 nm)
Experimental Workflow:
Caption: Workflow for the cell-free fluorometric IDO1 activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2x Reaction Premix by diluting the 100x Antioxidant Mix 1:50 in IDO1 Assay Buffer.
-
Prepare serial dilutions of this compound and any test compounds in IDO1 Assay Buffer.
-
Prepare a standard curve of N-Formylkynurenine (NFK) in IDO1 Assay Buffer.
-
Dilute the Recombinant Human IDO1 enzyme to the desired concentration in IDO1 Assay Buffer.
-
-
Assay Procedure:
-
To a black 96-well microplate, add 50 µL of the 2x Reaction Premix to each well.
-
Add 10 µL of diluted this compound, test compound, or vehicle control to the appropriate wells.
-
Add 30 µL of IDO1 Assay Buffer to all wells.
-
Add 10 µL of diluted recombinant IDO1 enzyme to all wells except the background control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Prepare a 1 mM L-tryptophan solution in IDO1 Assay Buffer.[10]
-
Initiate the enzymatic reaction by adding 10 µL of the 1 mM L-tryptophan solution to each well, bringing the final reaction volume to 100 µL.[10]
-
Incubate the plate at 37°C for 45 minutes in the dark. Gentle shaking is recommended.[10]
-
-
Signal Detection:
-
Add 50 µL of the Fluorogenic Developer Solution to each well, including the standard curve wells.[10]
-
Seal the plate and incubate at 45°C for 3 hours in the dark with gentle shaking.[10]
-
Allow the plate to cool to room temperature.
-
Measure the fluorescence at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence values of the NFK standards against their concentrations to generate a standard curve.
-
Determine the concentration of NFK produced in each experimental well using the standard curve.
-
Calculate the percent inhibition for each concentration of this compound and test compounds relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol involves inducing IDO1 expression in a suitable cell line (e.g., HeLa or SKOV-3) with interferon-gamma (IFN-γ) and then measuring the accumulation of kynurenine in the cell culture supernatant.[4][11]
Materials:
-
HeLa or SKOV-3 cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Recombinant human IFN-γ
-
L-Tryptophan
-
This compound (or other inhibitors)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well cell culture plates
-
Spectrophotometer (480 nm)
Experimental Workflow:
Caption: Workflow for the cell-based colorimetric IDO1 activity assay.
Detailed Protocol:
-
Cell Culture and IDO1 Induction:
-
Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.[4][11]
-
The next day, treat the cells with human IFN-γ (e.g., 10-100 ng/mL) to induce IDO1 expression.[4][11]
-
Simultaneously, add serial dilutions of this compound or test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Ensure the final volume in each well is consistent (e.g., 200 µL) and that the medium contains a known concentration of L-tryptophan (e.g., 15 µg/mL).[4]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.[4]
-
-
Kynurenine Measurement:
-
After the incubation period, carefully collect 140 µL of the cell culture supernatant from each well.[4]
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[4]
-
Incubate at 50°C for 30 minutes.[4]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[4]
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.[4]
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid to each well.[4]
-
A yellow color will develop. Measure the absorbance at 480 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine to quantify the amount produced in each well.
-
Calculate the percent inhibition of kynurenine production for each concentration of this compound and test compounds relative to the IFN-γ-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The protocols outlined in this document provide robust and reliable methods for measuring IDO1 activity and evaluating the potency of inhibitors such as this compound. The choice between a cell-free and a cell-based assay will depend on the specific research question. Cell-free assays are ideal for studying direct enzyme-inhibitor interactions and for high-throughput screening, while cell-based assays provide a more physiologically relevant context by accounting for factors such as cell permeability and metabolism of the inhibitor. By utilizing these standardized protocols, researchers can accurately characterize the inhibitory effects of novel compounds targeting the critical IDO1 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. glpbio.com [glpbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Designing In Vivo Experiments with Ido1-IN-11
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism, converting tryptophan into kynurenine.[1][2][3] In the tumor microenvironment, IDO1 overexpression by cancer cells or immune cells leads to tryptophan depletion and accumulation of kynurenine.[1][3] These metabolic changes suppress the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby allowing cancer cells to evade immune surveillance.[2][4][5] Targeting the IDO1 pathway represents a promising strategy in cancer immunotherapy, particularly in combination with other modalities like immune checkpoint inhibitors.[1][4][6]
Ido1-IN-11 is a potent, selective, and orally bioavailable small molecule inhibitor of the IDO1 enzyme. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical in vivo experiments to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.
This compound: Compound Profile
This compound is a competitive inhibitor of the IDO1 enzyme. The following table summarizes its key physicochemical and pharmacological properties, which are representative of advanced IDO1 inhibitors.
| Property | Value |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) |
| Mechanism of Action | Competitive, reversible heme-binding inhibitor |
| Molecular Weight | < 500 g/mol |
| Solubility | Soluble in DMSO, Ethanol, and aqueous buffers (e.g., 0.5% HPMC) |
| In Vitro Potency (IC₅₀) | Low nanomolar (~10-20 nM) in cell-based assays[7] |
| Selectivity | >1000-fold selective over IDO2 and TDO[8] |
| Bioavailability (Mouse) | > 40% (Oral) |
IDO1 Signaling Pathway and Mechanism of Inhibition
IDO1 exerts its immunosuppressive effects through two primary mechanisms: the depletion of tryptophan, an essential amino acid for T cell proliferation, and the production of kynurenine, which acts as a signaling molecule to induce immune tolerance.[2][9][10] this compound blocks the catalytic activity of IDO1, thereby preventing these downstream effects and restoring anti-tumor immunity.
Caption: IDO1 pathway showing inhibition by this compound.
In Vivo Experimental Protocols
Murine Syngeneic Tumor Model for Efficacy Studies
This protocol outlines a typical efficacy study in mice bearing syngeneic tumors, which possess a competent immune system necessary for evaluating immunotherapies.
Workflow Diagram
Caption: Workflow for a typical in vivo tumor efficacy study.
Methodology
-
Animal Model: Use 6-8 week old female BALB/c (for CT26 colon carcinoma) or C57BL/6 (for B16-F10 melanoma) mice. Allow animals to acclimate for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ CT26 or 5 x 10⁵ B16-F10 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Randomization: When average tumor volumes reach approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Formulation and Dosing:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) in water).
-
Administer this compound orally (p.o.) once or twice daily (BID) at doses ranging from 10 to 100 mg/kg.
-
Include a vehicle control group and potentially a positive control group (e.g., an anti-PD-1 antibody).
-
-
Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record body weights at the same frequency as a measure of toxicity.
-
-
Endpoint: Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm³), show signs of ulceration, or if body weight loss exceeds 20%.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) and analyze survival data using Kaplan-Meier curves.
Hypothetical Efficacy Data
| Treatment Group (CT26 Model) | Dose & Schedule | Mean Tumor Volume (Day 21) | TGI (%) |
| Vehicle (0.5% HPMC) | p.o., BID | 1850 ± 250 mm³ | - |
| This compound | 30 mg/kg, p.o., BID | 1100 ± 180 mm³ | 40.5% |
| This compound | 100 mg/kg, p.o., BID | 750 ± 150 mm³ | 59.5% |
| Anti-PD-1 Antibody | 10 mg/kg, i.p., twice/week | 950 ± 190 mm³ | 48.6% |
| This compound + Anti-PD-1 | 100 mg/kg + 10 mg/kg | 250 ± 90 mm³ | 86.5% |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are crucial to establish the relationship between drug exposure and its biological effect. These are often conducted in non-tumor-bearing or tumor-bearing mice.
Workflow Diagram
Caption: Workflow for integrated PK/PD analysis.
Methodology
-
Animals and Dosing: Use non-tumor-bearing mice (n=3 per time point). Administer a single oral dose of this compound (e.g., 30 mg/kg).
-
Sample Collection: Collect blood (via cardiac puncture or retro-orbital sinus) at specified time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Process blood to obtain plasma.
-
Pharmacokinetic (PK) Analysis:
-
Extract this compound from plasma samples.
-
Quantify drug concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
The primary PD biomarker for IDO1 inhibition is the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma or tissue.[11][12][13]
-
Extract metabolites from the same plasma samples used for PK.
-
Quantify kynurenine and tryptophan levels using LC-MS/MS.
-
Calculate the Kyn/Trp ratio and express it as a percentage of the pre-dose or vehicle control levels.
-
Hypothetical PK/PD Data (Single 30 mg/kg oral dose)
| Parameter | Value |
| PK: Cmax | 1500 ng/mL |
| PK: Tmax | 1.0 hours |
| PK: AUC₀₋₂₄ | 9800 ng*h/mL |
| PD: Max Kyn Reduction | > 85% |
| PD: Duration | > 80% reduction for 8 hours |
Conclusion
The protocols and data presented provide a robust framework for the in vivo evaluation of this compound. Efficacy studies in syngeneic mouse models are essential to demonstrate anti-tumor activity and potential synergy with other immunotherapies.[8] Integrated PK/PD studies are critical to confirm target engagement in vivo and to establish a dose and schedule that maintains sufficient suppression of the IDO1 pathway.[5][13] Together, these experiments will generate the necessary data to advance this compound through the preclinical drug development pipeline.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. fortislife.com [fortislife.com]
- 3. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 4. d-nb.info [d-nb.info]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the in vivo immune network of IDO, tryptophan metabolism, PD-L1, and CTLA-4 in circulating immune cells in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ido1-IN-11 and Other IDO1 Inhibitors in Mouse Models
Disclaimer: No specific in vivo dosage information or experimental protocols for Ido1-IN-11 were found in the available scientific literature. The following application notes and protocols are based on the established mechanisms of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition and data from studies of other well-characterized IDO1 inhibitors, such as Epacadostat and NTRC 3883-0. Researchers should use this information as a guide and conduct dose-response studies to determine the optimal dosage for this compound in their specific mouse models.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, IDO1 expression by cancer cells or immune cells leads to tryptophan depletion and the accumulation of kynurenine metabolites.[3][4] This metabolic reprogramming suppresses the proliferation and effector function of T cells, promotes the generation of regulatory T cells (Tregs), and helps cancer cells evade immune surveillance.[2][5] IDO1 inhibitors are a class of therapeutic agents designed to block this immunosuppressive pathway, thereby restoring anti-tumor immunity.[4]
Mechanism of Action of IDO1 Inhibitors
IDO1 inhibitors function by blocking the catalytic activity of the IDO1 enzyme. This action prevents the degradation of tryptophan into N-formylkynurenine, the initial step of the kynurenine pathway.[3] By inhibiting IDO1, these compounds aim to:
-
Restore Tryptophan Levels: Maintaining local tryptophan concentrations is crucial for T cell proliferation and function.[6]
-
Reduce Kynurenine Production: The accumulation of kynurenine and its downstream metabolites contributes to the immunosuppressive microenvironment.[7][8]
-
Enhance Anti-Tumor Immunity: By reversing IDO1-mediated immunosuppression, these inhibitors can reactivate T cell-mediated killing of cancer cells.[8]
The IDO1 pathway has also been linked to the activation of PI3K-Akt signaling in cancer cells, promoting their proliferation and inhibiting apoptosis.[9][10] Therefore, inhibiting IDO1 may have direct anti-tumor effects in addition to its immunomodulatory functions.
Recommended Dosage and Administration of Analogous IDO1 Inhibitors in Mouse Models
The following table summarizes dosages and administration routes for commonly studied IDO1 inhibitors in mouse models. This data can serve as a starting point for designing experiments with this compound.
| Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Epacadostat | B16F10-mIDO1 Melanoma | 100 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | [11] |
| NTRC 3883-0 | B16F10-mIDO1 Melanoma | 100 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | [11] |
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol describes a general workflow for evaluating the in vivo efficacy of an IDO1 inhibitor in a mouse model of cancer.
1. Cell Line and Animal Model:
-
Select a murine cancer cell line known to express or induce IDO1, such as B16F10 melanoma or CT26 colon carcinoma.[11]
-
Use syngeneic mice (e.g., C57BL/6 for B16F10, BALB/c for CT26) to ensure a competent immune system.[12]
2. Tumor Implantation:
-
Inject a predetermined number of cancer cells (e.g., 5 x 10^5) subcutaneously into the flank of the mice.
3. Treatment Protocol:
-
Begin treatment with the IDO1 inhibitor when tumors reach a palpable size (e.g., 50-100 mm³).
-
Administer the compound orally (p.o.) or via intraperitoneal (i.p.) injection based on its formulation and pharmacokinetic properties.
-
A typical dosing schedule might be once or twice daily.[11]
-
Include a vehicle control group that receives the same formulation without the active compound.
4. Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study (based on tumor burden or a predetermined time point), collect tumors and blood for pharmacodynamic and immunological analysis.
5. Pharmacodynamic Analysis:
-
Measure plasma levels of tryptophan and kynurenine using LC-MS to confirm in vivo target engagement of the IDO1 inhibitor.
6. Immunophenotyping:
-
Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in the populations of CD8+ effector T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
Visualizations
IDO1 Signaling Pathway
Caption: The IDO1 enzyme in the tumor microenvironment depletes tryptophan and produces kynurenine, leading to immune suppression. IDO1 inhibitors block this process.
Experimental Workflow for In Vivo Efficacy
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 8. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific in situ detection of murine indoleamine 2, 3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Optimal In Vivo Administration Routes for Novel IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By depleting tryptophan and generating immunosuppressive metabolites like kynurenine, IDO1 plays a significant role in tumor immune evasion and the regulation of autoimmune responses.[1][3][4] Consequently, the development of potent and specific IDO1 inhibitors is a major focus in cancer immunotherapy and for the treatment of various other diseases.
While specific in vivo administration data for the compound "Ido1-IN-11" is not extensively available in the public domain, this document provides a comprehensive set of protocols and application notes to guide researchers in determining the optimal administration route for any novel IDO1 inhibitor. The following sections outline a systematic approach, from formulation and pharmacokinetic/pharmacodynamic (PK/PD) analysis to preclinical efficacy studies.
I. Experimental Workflow for In Vivo Evaluation
A logical workflow is crucial for the systematic evaluation of a novel IDO1 inhibitor. The following diagram illustrates the key stages, from initial preparation to comprehensive in vivo assessment.
Caption: Workflow for in vivo evaluation of a novel IDO1 inhibitor.
II. Detailed Experimental Protocols
A. Protocol 1: Formulation of a Novel IDO1 Inhibitor
Objective: To prepare a stable and biocompatible formulation of the IDO1 inhibitor for various in vivo administration routes.
Materials:
-
Novel IDO1 inhibitor (e.g., this compound)
-
Solvents: DMSO, Ethanol
-
Vehicles: Saline (0.9% NaCl), PEG400, Tween 80, Carboxymethylcellulose (CMC)
-
Sterile filters (0.22 µm)
-
Vortex mixer, Sonicator
Procedure:
-
Solubility Testing:
-
Determine the solubility of the inhibitor in various pharmaceutically acceptable vehicles.
-
Start by dissolving a small amount of the compound in DMSO.
-
Test the solubility of the DMSO stock in aqueous solutions like saline, and in co-solvent systems (e.g., PEG400/Water, Ethanol/PEG400/Water).
-
-
Formulation for Intravenous (IV) Administration:
-
Dissolve the inhibitor in a minimal amount of a suitable solvent (e.g., DMSO).
-
Slowly add this solution to the final vehicle (e.g., saline or a co-solvent system like 10% DMSO, 40% PEG400, 50% saline) while vortexing to prevent precipitation.
-
Ensure the final concentration of the organic solvent is within acceptable limits for IV injection (typically <10% for DMSO).
-
Sterile-filter the final formulation through a 0.22 µm filter.
-
-
Formulation for Oral (PO) Gavage:
-
For soluble compounds, a formulation similar to the IV one (without the need for sterile filtration) can be used.
-
For poorly soluble compounds, prepare a suspension. A common vehicle is 0.5% to 1% CMC in water.
-
Weigh the required amount of the inhibitor and triturate it with a small amount of the CMC solution to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve a homogenous suspension. Sonication can aid in achieving uniformity.
-
-
Formulation for Intraperitoneal (IP) Injection:
-
Follow a similar procedure to the IV formulation. The tolerance for certain co-solvents and their concentrations might be higher for IP administration.
-
Sterile filtration is recommended to prevent infection.
-
B. Protocol 2: Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor after administration by different routes.
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.
Procedure:
-
Dosing:
-
Administer the formulated inhibitor at a single dose via the selected routes (e.g., 3 mg/kg IV, 10 mg/kg PO, 10 mg/kg IP).[5]
-
Include a vehicle control group for each route.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration.
-
Typical time points for IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Typical time points for PO and IP: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store the plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the inhibitor in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use non-compartmental analysis to determine key PK parameters.
-
C. Protocol 3: Pharmacodynamic (PD) Studies
Objective: To assess the in vivo inhibitory effect of the compound on IDO1 activity.
Procedure:
-
Study Design:
-
Use a similar study design as the PK study, with multiple dosing groups for different routes and doses.
-
Include a vehicle control group.
-
-
Sample Collection:
-
Collect plasma at time points corresponding to the expected peak and trough concentrations of the drug, as determined from the PK study.
-
If using a tumor model, collect tumor tissue at the end of the study.
-
-
Biomarker Analysis:
-
Data Analysis:
-
Compare the Kyn/Trp ratio in the treated groups to the vehicle control group to determine the extent and duration of IDO1 inhibition.
-
D. Protocol 4: In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of the IDO1 inhibitor when administered by an optimized route.
Animal Model: Syngeneic tumor models (e.g., B16F10 melanoma or CT26 colon carcinoma in immunocompetent mice) are suitable for studying immunomodulatory agents.
Procedure:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (vehicle control, inhibitor alone, combination therapy, e.g., with an anti-PD-1 antibody).
-
Administer the IDO1 inhibitor at the selected dose and route, based on PK/PD data. Treatment is typically performed daily or twice daily.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
-
Collect tumors and spleens for further analysis (e.g., flow cytometry of immune cells, immunohistochemistry for IDO1 expression).
-
III. Data Presentation
Quantitative data should be summarized in tables for clear comparison across different administration routes.
Table 1: Pharmacokinetic Parameters of a Novel IDO1 Inhibitor
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Dose (mg/kg) | |||
| Cmax (ng/mL) | |||
| Tmax (h) | |||
| AUC (0-t) (ng·h/mL) | |||
| Half-life (t½) (h) | |||
| Bioavailability (%) | N/A |
Table 2: Pharmacodynamic Response (Kyn/Trp Ratio) in Plasma
| Administration Route | Dose (mg/kg) | Kyn/Trp Ratio (at Tmax) | % Inhibition vs. Vehicle |
| Vehicle Control | - | 0% | |
| Intravenous (IV) | |||
| Oral (PO) | |||
| Intraperitoneal (IP) |
Table 3: Anti-Tumor Efficacy in a Syngeneic Mouse Model
| Treatment Group | Administration Route | Dose (mg/kg) | Mean Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% | ||
| IDO1 Inhibitor | ||||
| IDO1 Inhibitor + Anti-PD-1 |
IV. IDO1 Signaling Pathway
Understanding the mechanism of action of IDO1 is fundamental. The following diagram illustrates the IDO1-mediated tryptophan catabolism pathway and its immunosuppressive effects.
Caption: IDO1-mediated tryptophan catabolism and immune suppression.
V. Conclusion
The systematic evaluation of a novel IDO1 inhibitor's in vivo properties is essential for its successful clinical translation. By following the detailed protocols for formulation, pharmacokinetics, pharmacodynamics, and efficacy studies outlined in these application notes, researchers can effectively determine the optimal administration route. This comprehensive approach, combined with clear data presentation and a solid understanding of the underlying biological pathways, will facilitate the development of promising new therapies targeting the IDO1 pathway.
References
- 1. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Indoleamine 2,3-Dioxygenase 1 During Inflammatory Bowel Disease Activity in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Ido1-IN-11 stability, storage, and handling instructions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed instructions for the stability, storage, and handling of Ido1-IN-11, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The included protocols offer comprehensive methodologies for in vitro enzymatic and cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Stability, Storage, and Handling
Proper storage and handling of this compound are critical to ensure its stability and activity for reproducible experimental results. While a specific datasheet for this compound is not publicly available, the following recommendations are based on best practices for similar small molecule inhibitors and general laboratory guidelines.
Storage of Solid Compound:
The solid form of this compound should be stored in a tightly sealed container in a dry environment. For short-term storage, refrigeration at 4°C is acceptable. For long-term storage, it is recommended to store the compound at -20°C or -80°C, protected from light.
Preparation and Storage of Stock Solutions:
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to use anhydrous, high-purity DMSO to minimize degradation.
-
Reconstitution: To prepare a stock solution, briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom. Add the appropriate volume of DMSO to achieve the desired concentration. Gently vortex or sonicate to ensure complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed, low-retention microcentrifuge tubes.
-
Storage of Stock Solutions: Store the aliquoted stock solutions at -20°C or -80°C, protected from light. Based on data for similar compounds, stock solutions are expected to be stable for at least one month at -20°C and up to six months at -80°C.
Handling of Solutions:
When preparing working solutions for assays, thaw the required aliquot of the stock solution at room temperature. It is advisable to prepare fresh dilutions in the appropriate assay buffer or cell culture medium immediately before use. Avoid prolonged storage of diluted solutions.
Summary of Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Solid | 4°C | Short-term | Protect from moisture. |
| -20°C or -80°C | Long-term | Protect from light and moisture. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| Working Solution | Room Temperature | Prepare fresh for each experiment | Dilute in appropriate buffer or medium immediately before use. |
IDO1 Signaling Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation. It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This enzymatic activity has profound effects on the tumor microenvironment, leading to immune suppression.
Experimental Protocols
In Vitro IDO1 Enzymatic Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of this compound on recombinant human IDO1. The assay measures the production of kynurenine from tryptophan.
Materials:
-
Recombinant human IDO1 (rhIDO1)
-
L-Tryptophan
-
This compound
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5
-
Cofactor Solution: 20 mM L-ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase in Assay Buffer
-
Trichloroacetic acid (TCA), 30% (w/v)
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent: 2% (w/v) in acetic acid
-
96-well microplate
-
Plate reader capable of measuring absorbance at 480 nm
Experimental Workflow:
Procedure:
-
Prepare Reagents: Prepare all solutions as described in the materials section.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in Assay Buffer. The final concentration in the assay will be half of this concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
25 µL of rhIDO1 in Assay Buffer
-
25 µL of Cofactor Solution
-
25 µL of this compound dilution or vehicle control (Assay Buffer with DMSO)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Start Reaction: Initiate the enzymatic reaction by adding 25 µL of L-Tryptophan solution (e.g., 400 µM in Assay Buffer) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 25 µL of 30% TCA to each well.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifugation: Centrifuge the plate at 2500 x g for 10 minutes to pellet any precipitate.
-
Color Development: Carefully transfer 100 µL of the supernatant to a new 96-well plate. Add 100 µL of p-DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve and calculate the IC50 value for this compound.
Cell-Based IDO1 Inhibition Assay
This protocol details a method to assess the inhibitory effect of this compound on IDO1 activity in a cellular context using a human cancer cell line that can be induced to express IDO1, such as HeLa or SKOV-3 cells.
Materials:
-
HeLa or SKOV-3 cells
-
Cell Culture Medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA), 6.1 N
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent: 2% (w/v) in acetic acid
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 480 nm
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and replace it with 200 µL of fresh medium containing:
-
A final concentration of 100 ng/mL human IFN-γ to induce IDO1 expression.
-
The desired concentrations of this compound or vehicle control (DMSO concentration should be kept constant across all wells, typically ≤ 0.5%).
-
A final concentration of 100 µM L-Tryptophan.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 140 µL of the cell culture supernatant from each well.
-
TCA Precipitation: Add 10 µL of 6.1 N TCA to each supernatant sample. Mix well and incubate at 50°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at 2500 x g for 10 minutes to pellet the precipitated proteins.
-
Color Development: Transfer 100 µL of the clear supernatant to a new 96-well plate. Add 100 µL of p-DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 480 nm.
-
Data Analysis: Determine the concentration of kynurenine produced and calculate the IC50 value for this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and its use in the described assays.
| Parameter | Value | Assay | Reference |
| IC50 (Enzymatic) | 0.6 nM | Cell-free enzymatic assay | [1] |
| IC50 (Cell-based) | 14 nM | HeLa cell-based assay | [2] |
| IFN-γ Concentration | 100 ng/mL | Cell-based assay | General Protocol |
| L-Tryptophan Concentration | 100 - 400 µM | Enzymatic and Cell-based assays | General Protocol |
| DMSO Concentration in Assay | ≤ 0.5% | Enzymatic and Cell-based assays | General Recommendation |
References
Investigating Tryptophan Metabolism with Ido1-IN-11: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Ido1-IN-11, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in the investigation of tryptophan metabolism. The information compiled is intended to guide researchers in designing and executing experiments to explore the role of IDO1 in various physiological and pathological processes.
Application Notes
Idoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, the primary route of tryptophan metabolism in mammals. IDO1 catalyzes the initial and rate-limiting step, the conversion of L-tryptophan to N-formylkynurenine. This enzymatic activity has significant implications for immunology, neuroscience, and oncology. Upregulation of IDO1 is observed in many cancers and is associated with immune evasion, making it a compelling target for therapeutic intervention.
This compound is a highly potent, small molecule inhibitor of IDO1. Its mechanism of action involves the inhibition of IDO1 enzymatic activity, thereby blocking the degradation of tryptophan and the production of downstream metabolites such as kynurenine. By using this compound, researchers can effectively probe the functional consequences of IDO1 inhibition in both in vitro and in vivo models.
Key Applications:
-
Cancer Research: Investigate the role of IDO1 in tumor immune evasion, cell proliferation, and apoptosis.
-
Immunology: Study the impact of IDO1 on T-cell function, dendritic cell biology, and inflammatory responses.
-
Neuroscience: Explore the involvement of the kynurenine pathway in neurological disorders.
-
Drug Discovery: Utilize this compound as a reference compound in the development of novel IDO1 inhibitors.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against human IDO1.
| Compound | Target | Assay Type | IC₅₀ (nM) | Cell Line | Reference |
| This compound | Human IDO1 | Enzymatic Assay | 0.6 | - | [1] |
| This compound | Human IDO1 | Cellular Assay | 3.2 | HeLa | [1] |
Signaling Pathways and Experimental Workflow
To visualize the critical pathways and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to investigate tryptophan metabolism using this compound. These protocols are based on established methodologies and should be adapted to specific experimental needs.
In Vitro IDO1 Inhibition Assay (Cell-Based)
This protocol describes how to measure the inhibitory effect of this compound on IDO1 activity in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line with inducible IDO1 expression)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
IDO1 Induction: The next day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 24-48 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Inhibitor Treatment: Remove the IFN-γ containing medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).
-
Tryptophan Addition: Add L-tryptophan to each well to a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Kynurenine Measurement:
-
Transfer 75 µL of the cell culture supernatant to a new 96-well plate.
-
Add 75 µL of 6.1 N TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 2500 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to another 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Murine Tumor Model Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Equipment for blood and tissue collection
-
LC-MS/MS for metabolite analysis
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Pharmacodynamic Analysis:
-
At selected time points after the final dose, collect blood samples via cardiac puncture or tail vein bleeding.
-
Harvest tumors and other relevant tissues (e.g., spleen, lymph nodes).
-
Process the plasma and tissue homogenates for the analysis of tryptophan and kynurenine levels using LC-MS/MS.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
-
Data Analysis: Compare the tumor growth rates, final tumor weights, and the kynurenine/tryptophan ratios between the treatment and control groups to assess the in vivo efficacy and pharmacodynamic effect of this compound. Statistical analysis should be performed using appropriate methods (e.g., t-test, ANOVA).
References
Application Notes and Protocols for Ido1-IN-11 in T-cell Co-culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that suppresses T-cell function by catabolizing the essential amino acid L-tryptophan into kynurenine.[1][2] This process leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites in the local microenvironment, which in turn causes T-cell cycle arrest, anergy, and apoptosis.[3][4][5] Many tumors exploit this pathway to evade immune surveillance, making IDO1 a compelling target for cancer immunotherapy.[1][6]
Ido1-IN-11 is a highly potent and selective small molecule inhibitor of the IDO1 enzyme, with a reported half-maximal inhibitory concentration (IC50) of 0.6 nM.[7][8] These application notes provide detailed protocols for utilizing this compound in T-cell co-culture systems to assess its ability to reverse IDO1-mediated immunosuppression. The protocols are adapted from established methods for similar potent IDO1 inhibitors, such as epacadostat, and can be used to characterize the functional effects of this compound on T-cell activation and effector function.[3][4]
Mechanism of Action of IDO1 in T-cell Suppression
IDO1-expressing cells, such as certain tumor cells or antigen-presenting cells (APCs), create an immunosuppressive microenvironment through two primary mechanisms:
-
Tryptophan Depletion: T-cells are highly sensitive to low tryptophan levels. Depletion of this essential amino acid leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase stress-response pathway, which results in the inhibition of protein synthesis and cell cycle arrest in the G1 phase.[9][10]
-
Kynurenine Production: The enzymatic activity of IDO1 produces kynurenine and its downstream metabolites. These metabolites can act as signaling molecules that induce T-cell apoptosis and promote the differentiation of naïve T-cells into regulatory T-cells (Tregs), further contributing to the suppression of anti-tumor immunity.[9][11]
This compound is designed to inhibit the enzymatic activity of IDO1, thereby preventing the breakdown of tryptophan and the production of kynurenine. This action is expected to restore local tryptophan levels and abrogate the immunosuppressive effects of kynurenine, leading to the rescue of T-cell proliferation and effector function.
Data Presentation
The following tables summarize representative quantitative data from T-cell co-culture experiments with a potent IDO1 inhibitor. These tables can be used as a template for presenting data generated using this compound.
Table 1: Effect of IDO1 Inhibition on Kynurenine Production in SKOV-3 Cells
| Treatment Group | IDO1 Inhibitor Conc. (nM) | Kynurenine Concentration (µM) | % Inhibition of IDO1 Activity |
| Untreated Control | 0 | < 0.1 | N/A |
| IFN-γ (100 ng/mL) | 0 | 5.2 ± 0.4 | 0% |
| IFN-γ + IDO1 Inhibitor | 1 | 2.6 ± 0.3 | 50% |
| 10 | 0.5 ± 0.1 | 90% | |
| 100 | < 0.1 | > 98% |
Data are representative and presented as mean ± standard deviation.
Table 2: Rescue of T-cell (Jurkat) IL-2 Production by IDO1 Inhibition in a Co-culture System
| Co-culture Condition | IDO1 Inhibitor Conc. (nM) | IL-2 Concentration (pg/mL) | % Rescue of T-cell Function |
| Jurkat + SKOV-3 (No IFN-γ) | 0 | 1500 ± 120 | 100% |
| Jurkat + SKOV-3 + IFN-γ | 0 | 300 ± 50 | 0% |
| Jurkat + SKOV-3 + IFN-γ + IDO1 Inhibitor | 1 | 600 ± 70 | 25% |
| 10 | 1200 ± 100 | 75% | |
| 100 | 1450 ± 110 | 96% |
Data are representative and presented as mean ± standard deviation. The % rescue is calculated relative to the IL-2 production in the absence of IDO1 induction (No IFN-γ).
Experimental Protocols
Key Experiments:
-
Determination of IDO1 Activity: Measuring the production of kynurenine in the supernatant of IDO1-expressing cells.
-
T-cell Co-culture Assay: Assessing the ability of this compound to rescue T-cell function (e.g., cytokine production, proliferation) from IDO1-mediated suppression.
Protocol 1: Kynurenine Production Assay
This protocol details the induction of IDO1 in a cancer cell line and the measurement of its enzymatic activity by quantifying kynurenine production.
Materials:
-
SKOV-3 cells (or another suitable IDO1-inducible cell line)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant Human IFN-γ
-
This compound
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of complete medium and allow them to adhere overnight.[4]
-
IDO1 Induction: The next day, add 100 ng/mL of IFN-γ to the wells to induce IDO1 expression.[4] Incubate for 24-48 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Given its IC50 of 0.6 nM, a suggested concentration range is 0.1 nM to 1 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Kynurenine Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 6.1 N TCA to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[12]
-
Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the supernatant to another 96-well plate.
-
Add 100 µL of p-DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a plate reader.
-
Calculate kynurenine concentrations based on a standard curve.
-
Protocol 2: T-cell Co-culture Functional Assay
This protocol describes a co-culture system to evaluate the effect of this compound on T-cell activation in the presence of IDO1-expressing cells.
Materials:
-
SKOV-3 cells (IDO1-expressing)
-
Jurkat T-cells (or primary T-cells)
-
Complete RPMI-1640 medium with 10% FBS
-
Recombinant Human IFN-γ
-
This compound
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for T-cell stimulation
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
Cell proliferation assay reagent (e.g., CFSE, BrdU, or a metabolic assay like MTT/XTT)
Procedure:
-
Prepare IDO1-Expressing Cells: Seed SKOV-3 cells in a 96-well plate at 3 x 10^4 cells/well and induce IDO1 expression with 100 ng/mL IFN-γ for 24-48 hours as described in Protocol 1.[4]
-
Inhibitor Addition: On the day of the co-culture, remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of this compound.
-
T-cell Addition and Stimulation:
-
Co-incubation: Incubate the co-culture plate for 48-72 hours at 37°C and 5% CO2.
-
Readouts:
-
IL-2 Production: Collect the culture supernatant and measure the concentration of human IL-2 using an ELISA kit according to the manufacturer's instructions.
-
T-cell Proliferation: If using primary T-cells, proliferation can be assessed by pre-labeling with CFSE and analyzing dye dilution by flow cytometry. Alternatively, a BrdU incorporation assay or a metabolic-based proliferation assay can be performed.
-
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: T-cell co-culture experimental workflow.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indoleamine 2,3-dioxygenase 1 - Creative Biogene [creative-biogene.com]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mRNA-delivery of IDO1 suppresses T cell-mediated autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses [frontiersin.org]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Ido1-IN-11 precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ido1-IN-11 in culture media during their experiments.
Troubleshooting Guide
This guide addresses common issues related to this compound precipitation in a question-and-answer format.
Q1: I observed a precipitate in my culture medium after adding this compound. What could be the cause?
A1: Precipitation of this compound in culture media can be attributed to several factors:
-
Improper Dissolution: this compound may not have been fully dissolved in the initial stock solution.
-
High Final Concentration: The final concentration of this compound in the culture medium may exceed its solubility limit in the aqueous environment of the media.
-
Incorrect Solvent: Using a solvent in which this compound has poor solubility to prepare the stock solution.
-
Low Temperature: Storing the diluted compound in culture media at low temperatures (e.g., 4°C) can decrease its solubility and lead to precipitation.
-
High DMSO Concentration: A high final concentration of the solvent (e.g., DMSO) in the culture medium can be toxic to cells and may also affect the solubility of the compound.
Q2: How can I prevent this compound from precipitating in my culture media?
A2: To prevent precipitation, please follow these recommendations:
-
Use the Correct Solvent: Prepare your stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Ensure Complete Dissolution: Vortex the stock solution until the compound is fully dissolved. Gentle warming to 37°C can aid in dissolution.
-
Prepare a High-Concentration Stock: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This allows for smaller volumes to be added to the culture medium, minimizing the final DMSO concentration.
-
Serial Dilutions: Perform serial dilutions of your high-concentration stock solution in culture medium to reach your desired final concentration. It is crucial to add the this compound stock solution to the culture medium and not the other way around. Mix well immediately after each dilution step.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally below 0.5%, to maintain both compound solubility and cell health.
-
Prepare Fresh Dilutions: It is best practice to prepare fresh dilutions of this compound in culture medium for each experiment and avoid storing them.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for dissolving this compound?
A: The recommended solvent for preparing stock solutions of this compound is 100% Dimethyl Sulfoxide (DMSO).
Q: What are the recommended storage conditions for this compound stock solutions?
A: According to the supplier datasheet, this compound stock solutions in DMSO can be stored for up to 2 weeks at 4°C or for up to 6 months at -80°C.[1]
Q: What is the maximum recommended final concentration of DMSO in the culture medium?
A: To avoid solvent-induced precipitation and cytotoxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.
Q: Can I dissolve this compound directly in culture medium or phosphate-buffered saline (PBS)?
A: It is not recommended to dissolve this compound directly in aqueous solutions like culture medium or PBS, as it is likely to have low solubility and will precipitate. A concentrated stock solution in DMSO should be prepared first.
Q: My this compound has precipitated in the culture medium. Can I still use it for my experiment?
A: It is not advisable to use culture medium with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate experimental results.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Recommended Solvent | 100% DMSO | [1] |
| Stock Solution Storage (in DMSO) | 2 weeks at 4°C | [1] |
| 6 months at -80°C | [1] | |
| Maximum Final DMSO Concentration in Media | < 0.5% | General cell culture best practices |
Experimental Protocol: Preparation and Use of this compound in Cell Culture
This protocol provides a detailed methodology for preparing and using this compound in cell culture experiments to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO: a. Allow the this compound powder and anhydrous DMSO to warm to room temperature. b. Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a 10 mM concentration. d. Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, gently warm the solution at 37°C for a few minutes to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term storage (up to 6 months).[1] For short-term use, store at 4°C for up to 2 weeks.[1]
-
Dilution of this compound in Cell Culture Medium: a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. Remember to account for the final volume of the culture medium. c. It is recommended to perform a serial dilution. For example, to achieve a 10 µM final concentration, first, prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of culture medium. Mix well by pipetting. d. Add the appropriate volume of the intermediate dilution to your final volume of pre-warmed culture medium. For instance, add 10 µL of the 1 mM intermediate dilution to 990 µL of culture medium to get a final concentration of 10 µM. e. Immediately after adding the diluted this compound to the culture medium, mix the solution thoroughly by gentle pipetting or swirling the culture vessel. f. Ensure that the final DMSO concentration in the culture medium does not exceed 0.5%.
Visual Troubleshooting Guide
Figure 1. Troubleshooting workflow for preventing this compound precipitation in culture media.
References
Addressing variability in Ido1-IN-11 experimental results
Welcome to the technical support center for Ido1-IN-11. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments with this potent IDO1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound? I am seeing different values in the literature.
A1: It is not uncommon to observe variability in the IC50 values of potent enzyme inhibitors like this compound. Published data for this compound shows a range of potencies. For instance, one source reports an IC50 of 0.6 nM, while another indicates values of 0.18 µM in a kinase assay and 0.014 µM in a HeLa cell-based assay. This variability can be attributed to several factors, including:
-
Assay Format: Enzymatic (cell-free) assays and cell-based assays measure inhibition in different biological contexts. Cellular uptake, metabolism, and off-target effects can influence the apparent potency in a cell-based format.
-
Experimental Conditions: Variations in assay components such as substrate (L-Tryptophan) concentration, enzyme concentration, and the presence of co-factors can significantly impact the calculated IC50.
-
Data Analysis: The mathematical model used to calculate the IC50 value from a dose-response curve can also contribute to variability.
For consistent results, it is crucial to maintain a standardized experimental protocol and to report the specific assay conditions alongside the IC50 value.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of this compound in aqueous solutions for extended periods is not well-documented; therefore, it is advisable to prepare fresh dilutions in your assay buffer from the DMSO stock solution for each experiment.
Q3: Can this compound be used in in-vivo studies? What are the recommended dosages?
Q4: Are there known off-target effects for this compound?
A4: Specific off-target effects for this compound are not extensively documented. However, it is important to consider potential off-target effects common to the class of IDO1 inhibitors that are tryptophan analogs. These can act as "fake nutritional signals" and may interfere with pathways like the mammalian target of rapamycin (mTOR) signaling.[2][3] It is always good practice to include appropriate controls in your experiments to assess potential off-target effects, such as testing the compound in IDO1-knockout cells or using a structurally unrelated IDO1 inhibitor as a comparator.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Reagent Preparation | Ensure all reagents, including assay buffers, substrate (L-Tryptophan), and the inhibitor itself, are prepared fresh from stock solutions for each experiment. Use calibrated pipettes to ensure accurate dilutions. |
| Cell Passage Number and Health | For cell-based assays, use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Variations in IDO1 Expression | If using a cell line with inducible IDO1 expression (e.g., with IFN-γ), ensure the induction time and concentration of the inducing agent are consistent. Verify IDO1 expression levels by Western blot or qPCR. |
| Assay Incubation Times | Strictly adhere to the specified incubation times for inhibitor treatment and the enzymatic reaction. |
| Data Analysis Method | Use a consistent non-linear regression model to fit the dose-response curve and calculate the IC50 value. |
Issue 2: No or Low Inhibitory Activity Observed
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound has been stored correctly. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Low IDO1 Enzyme Activity in the Assay | Confirm that your enzymatic or cellular assay has a sufficiently high signal-to-background ratio. For cell-based assays, you may need to optimize the concentration of the inducing agent (e.g., IFN-γ) or the cell seeding density. |
| Incorrect Assay Conditions for a Redox-Sensitive Enzyme | IDO1 is a heme-containing enzyme and its activity is sensitive to the redox environment. In enzymatic assays, ensure the presence of a reducing agent like ascorbic acid and an electron carrier such as methylene blue to maintain the enzyme in its active ferrous state.[4] |
| Inhibitor Adsorption to Plasticware | Consider using low-adhesion microplates, especially when working with low nanomolar concentrations of the inhibitor. |
Issue 3: Discrepancy Between Enzymatic and Cell-Based Assay Results
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability of the Inhibitor | This compound may have limited ability to cross the cell membrane. If potent in an enzymatic assay but weak in a cell-based assay, this could be a contributing factor. |
| Cellular Efflux of the Inhibitor | The compound may be actively transported out of the cells by efflux pumps. This can be investigated using efflux pump inhibitors. |
| Metabolism of the Inhibitor | The inhibitor may be metabolized to a less active form within the cells. |
| Off-Target Effects in Cells | The inhibitor might have off-target effects that counteract its IDO1 inhibitory activity or cause general cytotoxicity, which can confound the results of cell-based assays. Always assess cell viability in parallel with the IDO1 activity measurement. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Assay Type | IC50 Value | Source |
| Enzymatic (Kinase) | 0.18 µM | GlpBio |
| Cell-Based (HeLa) | 0.014 µM | GlpBio |
| Not Specified | 0.6 nM | MedchemExpress |
Experimental Protocols
Protocol 1: General Cell-Based IDO1 Inhibition Assay (e.g., in HeLa or SK-OV-3 cells)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells (e.g., HeLa or SK-OV-3) in a 96-well plate at a density that allows for optimal growth during the experiment. Allow cells to adhere overnight.
-
IDO1 Induction (if necessary): For cell lines with inducible IDO1 expression, treat the cells with an appropriate concentration of interferon-gamma (IFN-γ, e.g., 10-100 ng/mL) for 24 hours to induce IDO1 expression.[2][5]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for the desired period (e.g., 1-24 hours).
-
Measurement of Kynurenine:
-
Collect the cell culture supernatant.
-
Add a solution of p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to the supernatant.
-
Incubate at room temperature for 10-20 minutes.
-
Measure the absorbance at approximately 480 nm.[6]
-
Alternatively, kynurenine levels can be quantified by HPLC or LC-MS for higher accuracy.
-
-
Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value using a suitable non-linear regression model.
Protocol 2: General Enzymatic (Cell-Free) IDO1 Inhibition Assay
This protocol is a general guideline for a cell-free assay and should be optimized.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing essential co-factors: ascorbic acid (e.g., 20 mM), methylene blue (e.g., 10 µM), and catalase (e.g., 100 µg/mL).[4][6]
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, recombinant human IDO1 enzyme, and different concentrations of this compound (or vehicle control).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, L-Tryptophan (e.g., 400 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding trichloroacetic acid (TCA).
-
Kynurenine Measurement:
-
Incubate the plate at a higher temperature (e.g., 50-60°C) for about 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Measure the kynurenine in the supernatant using the p-DMAB colorimetric method described in Protocol 1 or by HPLC/LC-MS.
-
-
Data Analysis: Calculate the IC50 value as described in Protocol 1.
Visualizations
Caption: IDO1 pathway and mechanism of this compound inhibition.
Caption: Workflow for this compound cell-based inhibition assay.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in IDO1 inhibition assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition assays.
Troubleshooting Guide
This guide addresses common issues encountered during IDO1 inhibition assays in a question-and-answer format.
Question: Why is my background signal high in my absorbance-based assay?
Answer: High background in absorbance-based IDO1 assays, particularly those using Ehrlich's reagent (p-dimethylaminobenzaldehyde), can be caused by several factors:
-
Compound Interference: Your test compounds may be colored and absorb light at the same wavelength as the kynurenine-Ehrlich's reagent adduct (around 480 nm).[1][2] Additionally, compounds with certain functional groups like primary amines, indoles, or pyrroles can react directly with Ehrlich's reagent, leading to a false-positive signal.[1][2]
-
Media Components: Components in the cell culture media can react with the detection reagent. It is crucial to have proper background controls (e.g., media only, cells without test compound) to identify the source of the interference.
-
Tryptophan Metabolites: Other tryptophan metabolites, such as 3-hydroxykynurenine and 3-hydroxyanthranilic acid, can also react with Ehrlich's reagent, contributing to the background signal.[1]
Solutions:
-
Run a control plate with your compounds in the assay buffer without the enzyme to measure their intrinsic absorbance.
-
Consider using an alternative detection method, such as HPLC or a fluorescence-based assay, which can offer greater specificity.[1][2]
Question: My fluorescence-based assay shows high background or false positives. What are the potential causes?
Answer: Fluorescence-based assays are sensitive but can be prone to interference:
-
Autofluorescent Compounds: The test compounds themselves may be fluorescent at the excitation and emission wavelengths used for kynurenine detection (typically Ex/Em = 365/480 nm for kynurenine or Ex/Em = 402/488 nm for assays using a fluorogenic developer).[3][4][5][6] This is a common cause of false-positive results.[1][7]
-
Low pH: Some fluorescence assays require stopping the enzymatic reaction with an acid, which can affect the fluorescence of certain compounds.[1]
-
Low Signal-to-Background Ratio: Some fluorescence assays for IDO1 have an inherently low signal-to-background ratio, which can make it difficult to discern a true signal from noise.[2]
Solutions:
-
Pre-screen your compound library for autofluorescence under the same assay conditions (buffer, pH, plate type) but without the enzyme or substrate.
-
Utilize assay kits with fluorogenic developers that react specifically with the product (N-formylkynurenine), which can provide a higher signal-to-background ratio.[4][5][6]
Question: My results are inconsistent and show high variability between wells. What should I check?
Answer: High variability can stem from several sources in both enzymatic and cell-based assays:
-
Enzyme Instability: The IDO1 enzyme is a heme-containing protein prone to autoxidation, where the active ferrous (Fe2+) form is oxidized to the inactive ferric (Fe3+) state.[3] Inconsistent reduction of the enzyme in the assay wells can lead to variable activity. The reducing system (e.g., ascorbic acid and methylene blue) is crucial for maintaining the enzyme in its active state.[3]
-
Pipetting Errors: Inconsistent pipetting of the enzyme, substrate, or inhibitors will directly impact the results.
-
Cell-Based Assay Variability: In cell-based assays, variations in cell seeding density, uneven induction of IDO1 expression by interferon-gamma (IFN-γ), or cytotoxic effects of the test compounds can all contribute to high variability.[8]
-
Edge Effects: In 96-well plates, wells on the edge can be prone to evaporation, leading to changes in reagent concentrations.
Solutions:
-
Ensure your assay buffer contains an effective reducing system and consider using fresh preparations of ascorbic acid.[3]
-
Use calibrated pipettes and proper pipetting techniques. For cell-based assays, ensure even cell distribution when plating.
-
Monitor cell viability in parallel with the IDO1 activity measurement to identify and exclude cytotoxic compounds.[8]
-
To minimize edge effects, avoid using the outer wells of the plate for samples and controls, or ensure the plate is incubated in a humidified chamber.
Question: Why is the potency (IC50) of my inhibitor different from published values?
Answer: Discrepancies in IC50 values can arise from differences in assay conditions:
-
Assay Format: IC50 values obtained from enzymatic assays can differ from those from cell-based assays.[9] Cell-based assays account for factors like cell permeability and compound stability in a cellular environment.[8]
-
Substrate Concentration: The concentration of L-tryptophan used in the assay can affect the apparent potency of competitive inhibitors.
-
Enzyme Concentration: The amount of IDO1 enzyme used can also influence the measured IC50.
-
Inhibitor Mechanism: Different inhibitors interact with IDO1 in various ways (e.g., reversible competitive, irreversible).[10] For example, some inhibitors only bind to the apo-enzyme (without the heme group), and their apparent potency can be affected by the availability of this form in the assay.[8]
Solutions:
-
Carefully document all assay parameters (enzyme and substrate concentrations, incubation times, cell type, etc.) to ensure consistency.
-
When comparing data, ensure the assay conditions are as similar as possible to the reference study.
-
Characterize the mechanism of action of your inhibitor (e.g., reversible vs. irreversible) to better understand its behavior in different assay formats.[11]
Frequently Asked Questions (FAQs)
Q1: What is the role of the different components in a typical enzymatic IDO1 assay buffer?
A1: A common IDO1 enzymatic assay buffer includes several key components:
-
Phosphate Buffer (pH 6.5): Provides the optimal pH for IDO1 activity.[3]
-
L-Tryptophan: The substrate for the IDO1 enzyme.[3]
-
Ascorbic Acid and Methylene Blue: This pair acts as a reducing system. IDO1 is only active when its heme iron is in the ferrous (Fe2+) state. Ascorbic acid reduces methylene blue, which in turn reduces the ferric (Fe3+) heme iron back to the active ferrous state.[3]
-
Catalase: This enzyme is added to remove hydrogen peroxide (H2O2), which can be generated by the reducing system and can inhibit IDO1.[3]
Q2: What are appropriate positive and negative controls for an IDO1 inhibition assay?
A2:
-
Positive Control (Inhibition): A known IDO1 inhibitor should be used to confirm that the assay can detect inhibition. Examples include Epacadostat (INCB024360) and Linrodostat (BMS-986205).[8][12]
-
Negative Control (No Inhibition): A vehicle control (e.g., DMSO) at the same concentration used to dissolve the test compounds. This shows the baseline enzyme activity without any inhibition.
-
Background Control: A reaction mixture without the enzyme or without the substrate to measure any signal not related to enzymatic activity.
Q3: How do I choose between an enzymatic and a cell-based IDO1 assay?
A3: The choice depends on the stage of your research:
-
Enzymatic Assays: These use purified IDO1 enzyme and are ideal for primary high-throughput screening to identify direct inhibitors of the enzyme.[3] They are generally faster and less complex than cell-based assays. However, they may produce false positives due to non-specific mechanisms like redox cycling or compound aggregation.[8][13]
-
Cell-Based Assays: These assays measure IDO1 activity within a cellular context, often using a cell line (like SK-OV-3) that expresses IDO1 after stimulation with IFN-γ.[8] They provide more physiologically relevant data by accounting for cell permeability, off-target effects, and cytotoxicity.[8] They are well-suited for secondary screening and characterizing lead compounds.
Q4: What is the mechanism of IDO1-mediated immunosuppression?
A4: IDO1 contributes to an immunosuppressive microenvironment through two main mechanisms:
-
Tryptophan Depletion: IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan.[14][15][16][17] T cells are highly sensitive to low tryptophan levels, and its depletion can lead to cell cycle arrest and anergy (a state of non-responsiveness).[8][14]
-
Accumulation of Kynurenine Metabolites: The breakdown of tryptophan produces metabolites, collectively known as kynurenines.[14] These metabolites can induce the apoptosis of effector T cells and promote the differentiation and activation of regulatory T cells (Tregs), which further suppress the immune response.[14][18]
Quantitative Data Summary
The following table summarizes the reported IC50 values for some common IDO1 inhibitors. Note that these values can vary depending on the specific assay conditions.
| Inhibitor | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Mechanism of Action |
| Epacadostat (INCB024360) | ~10 nM | ~12-15.3 nM[8][19] | Potent and selective, competitive with tryptophan[10][12][19] |
| Linrodostat (BMS-986205) | ~1.7 nM[12] | ~9.5 nM[8] | Irreversible inhibitor[10][12] |
| Navoximod (GDC-0919) | Ki of ~7 nM[12] | ~75 nM[12][19] | Non-competitive inhibitor[19] |
| Indoximod (NLG-8189) | Weak inhibitor (Ki ~34 µM for racemate)[19] | Acts as a tryptophan mimetic (~70 nM)[19] | Does not directly inhibit the enzyme but counteracts tryptophan depletion effects[19] |
Experimental Protocols
Standard Enzymatic IDO1 Inhibition Assay (Absorbance-Based)
This protocol is a generalized procedure for measuring IDO1 inhibition using a colorimetric method.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Test compounds and known inhibitor (e.g., Epacadostat)
-
Trichloroacetic acid (TCA) for stopping the reaction
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
Procedure:
-
Prepare Reagents: Prepare fresh stock solutions of L-tryptophan, ascorbic acid, and methylene blue.
-
Prepare Reaction Mixture: In the assay buffer, prepare a reaction mixture containing ascorbic acid, methylene blue, and catalase.
-
Add Inhibitors: Add the test compounds and controls (vehicle, positive control inhibitor) to the wells of a 96-well plate.
-
Add Enzyme: Add the IDO1 enzyme to the wells containing the inhibitors and incubate for a short period at room temperature to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the L-tryptophan substrate to all wells.
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding TCA to each well. This also serves to precipitate the protein.
-
Develop Color: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent to each well.
-
Incubate for Color Development: Incubate at 65°C for 15 minutes to allow the color to develop. This step converts N-formylkynurenine to kynurenine, which then reacts with the reagent.[1]
-
Measure Absorbance: Read the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This protocol describes a common method using IFN-γ-stimulated cancer cells.
Materials:
-
IDO1-expressing cell line (e.g., SK-OV-3 ovarian cancer cells)[8]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ)
-
Test compounds and known inhibitor
-
Reagents for kynurenine detection (as in the enzymatic assay) or for analysis by HPLC/LC-MS.
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 3 x 10^4 cells/well) and allow them to attach overnight.[8]
-
IDO1 Induction: Add IFN-γ (e.g., 100 ng/mL) to the cell culture medium to induce the expression of IDO1.[8]
-
Add Inhibitors: After the induction period (e.g., 24 hours), add the test compounds and controls to the cells.
-
Incubate: Incubate the cells with the compounds for a specified duration (e.g., 24-48 hours).
-
Collect Supernatant: After incubation, collect the cell culture supernatant, which contains the secreted kynurenine.
-
Measure Kynurenine: Determine the kynurenine concentration in the supernatant using one of the following methods:
-
Colorimetric Method: Add TCA to the supernatant, centrifuge, and proceed with the Ehrlich's reagent as described in the enzymatic assay protocol.
-
HPLC/LC-MS: For higher accuracy and to avoid interference, analyze the supernatant using a validated chromatographic method.[1]
-
-
Data Analysis: Calculate the percent inhibition of kynurenine production and determine the IC50 values.
-
(Optional but Recommended) Cell Viability Assay: In a parallel plate, treat the cells with the same concentrations of compounds and measure cell viability (e.g., using MTT or CellTiter-Glo) to identify cytotoxic compounds that would give false-positive results.[8]
Visualizations
IDO1 Signaling Pathway in the Tumor Microenvironment
Caption: IDO1 pathway leading to immune suppression in the tumor microenvironment.
General Workflow for an IDO1 Inhibition Assay
Caption: A generalized workflow for enzymatic and cell-based IDO1 inhibition assays.
References
- 1. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abcam.com [abcam.com]
- 6. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 16. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 18. d-nb.info [d-nb.info]
- 19. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Ido1-IN-11 degradation pathways and stability testing
Welcome to the technical support center for Ido1-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, a solution in a suitable solvent can be kept at 2-8°C for a few days. One supplier suggests that the solid can be stored at room temperature in the continental US, but this may vary elsewhere[1]. As a general best practice for potent small molecule inhibitors, colder, controlled temperatures are advisable to ensure maximum stability.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically soluble in organic solvents such as DMSO. To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to the desired concentration. Ensure the solvent is free of water to prevent hydrolysis. For cell-based assays, further dilutions should be made in the appropriate cell culture medium immediately before use.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions has not been extensively reported. As with many small molecules, prolonged storage in aqueous buffers may lead to hydrolysis, especially at non-neutral pH. It is recommended to prepare fresh aqueous dilutions for each experiment from a DMSO stock and use them promptly.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been published, based on its chemical structure, potential degradation could occur through hydrolysis of amide bonds or oxidation of electron-rich moieties under harsh conditions (e.g., strong acid/base, high temperature, or presence of oxidizing agents).
Q5: How can I check for the degradation of my this compound sample?
A5: The most common method to assess the purity and degradation of a small molecule is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of inhibitory activity in experiments | 1. Degradation of the compound due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Instability in the experimental buffer or medium. | 1. Ensure the compound is stored as recommended. Use a fresh vial if degradation is suspected. 2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions in your experimental buffer immediately before use. Perform a stability check of the compound in your buffer if issues persist. |
| Inconsistent results between experiments | 1. Variability in the concentration of the working solution. 2. Degradation of the compound over the course of a long experiment. | 1. Ensure accurate and consistent preparation of stock and working solutions. Calibrate pipettes regularly. 2. For lengthy incubations, consider the stability of the compound under your specific experimental conditions (temperature, pH, light exposure). It may be necessary to add the compound at multiple time points. |
| Precipitation of the compound in aqueous media | 1. Poor solubility of the compound at the working concentration. 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Lower the working concentration of the compound. 2. Ensure the final concentration of DMSO (or other organic solvent) is sufficient to keep the compound in solution, while remaining non-toxic to the cells or assay components. Typically, a final DMSO concentration of <0.5% is well-tolerated in cell-based assays. |
Stability Testing
For researchers needing to perform their own stability studies, a forced degradation study is a common approach to identify potential degradation products and establish the intrinsic stability of the molecule.
Table 1: Hypothetical Forced Degradation Study Conditions for this compound
| Condition | Stress Agent | Temperature | Time | Potential Degradation |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours | Hydrolysis of amide bonds |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours | Hydrolysis of amide bonds |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours | Oxidation of aromatic rings or other susceptible functional groups |
| Thermal | Solid and Solution | 80°C | 24, 48, 72 hours | General decomposition |
| Photostability | Solid and Solution | Room Temperature | Exposed to UV/Vis light | Photolytic degradation |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Mix the stock solution with the acidic or basic solution to achieve the final stress condition.
-
Oxidation: Mix the stock solution with the hydrogen peroxide solution.
-
Thermal: Place the solid compound and a solution of the compound in a temperature-controlled oven.
-
Photostability: Expose the solid compound and a solution of the compound to a calibrated light source.
-
-
Time Points: At specified time points, withdraw an aliquot of the stressed sample.
-
Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak and the appearance of new peaks indicate degradation. Mass balance should be calculated to account for all degradation products.
Visualizations
Diagram 1: Hypothetical Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound under stress conditions.
Diagram 2: Experimental Workflow for Stability Testing
Caption: General workflow for conducting a forced degradation study.
References
Navigating Anomalous Data in Ido1-IN-11 Experiments: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and interpret anomalous data encountered during experiments with Ido1-IN-11, a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). By offering detailed experimental protocols, clear data presentation, and visual aids, this resource aims to empower researchers to obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the reported IC50 values for this compound?
A1: this compound has shown potent inhibition of IDO1 in both enzymatic and cell-based assays. The reported half-maximal inhibitory concentrations (IC50) are summarized below.
| Assay Type | IC50 Value | Source |
| Enzymatic (Kinase) Assay | 0.18 µM (180 nM) | --INVALID-LINK--[1] |
| Cell-Based (HeLa) Assay | 0.014 µM (14 nM) | --INVALID-LINK--[1] |
| Enzymatic Assay | 0.6 nM | --INVALID-LINK--[2][3] |
| Cell-Based (HeLa) Assay | 3.2 nM | --INVALID-LINK--[3] |
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C for up to two years. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. If solubility issues arise, gently warming the solution to 37°C and using an ultrasonic bath may aid in dissolution.[1]
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target activities for this compound have not been extensively published, IDO1 inhibitors, particularly those that are tryptophan analogs, can have off-target effects. These may include interference with other heme-containing proteins or acting as tryptophan mimetics, which could affect pathways like mTOR signaling. It is crucial to include appropriate controls in your experiments to assess for potential off-target effects.
Q4: Why is there a discrepancy between the enzymatic and cell-based IC50 values for this compound?
A4: It is common to observe differences in IC50 values between enzymatic and cell-based assays. Several factors can contribute to this, including:
-
Cellular permeability: The ability of the compound to cross the cell membrane and reach its intracellular target.
-
Cellular metabolism: The compound may be metabolized by the cells, leading to a lower effective concentration.
-
Protein binding: The compound may bind to other cellular proteins, reducing its availability to bind to IDO1.
-
Assay conditions: Differences in buffer composition, pH, and the presence of other cellular components can influence inhibitor potency.
Q5: Can DMSO, the solvent for this compound, affect my experimental results?
A5: Yes, DMSO at certain concentrations can have direct effects on cells, including influencing cell growth, differentiation, and gene expression. It is essential to use the lowest possible concentration of DMSO and to include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in all cell-based experiments to account for any solvent-related effects.
Troubleshooting Anomalous Data
Unexpected or inconsistent results are a common challenge in experimental biology. This section provides a guide to troubleshooting anomalous data you might encounter when working with this compound.
Scenario 1: Higher than Expected IC50 Value in an Enzymatic Assay
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure proper storage of the compound (solid at -20°C, DMSO stock at -80°C). Prepare fresh stock solutions. |
| Inactive IDO1 Enzyme | Verify the activity of the recombinant IDO1 enzyme using a known control inhibitor. Ensure proper storage and handling of the enzyme. |
| Incorrect Assay Conditions | Confirm the concentrations of all assay components, including the substrate (L-tryptophan) and cofactors (e.g., ascorbate, methylene blue). Check the pH of the assay buffer. |
| Sub-optimal Reagent Purity | Use high-purity reagents to avoid interference. |
Scenario 2: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | Ensure consistent cell passage number and health. Regularly test for mycoplasma contamination. |
| Incomplete IDO1 Induction | If using an inducible system (e.g., IFN-γ treatment), optimize the concentration and incubation time of the inducing agent. |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to your IDO1 activity assay to ensure that the observed inhibition is not due to cell death. |
| Precipitation of this compound | Visually inspect the culture medium for any signs of compound precipitation. If observed, try lowering the final concentration or using a different solubilization method. |
| Inconsistent Kynurenine Measurement | If measuring kynurenine levels, ensure the stability of kynurenine in your samples and the accuracy of your detection method (e.g., HPLC, ELISA). |
Scenario 3: No Inhibition Observed at Expected Concentrations
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Identity or Purity | Verify the identity and purity of your this compound stock through analytical methods if possible. |
| High Substrate Concentration | In competitive inhibition assays, a high concentration of the substrate (L-tryptophan) can overcome the effect of the inhibitor. Optimize the substrate concentration. |
| Presence of Interfering Substances | Ensure that components of the cell culture medium or assay buffer do not interfere with the inhibitor's activity. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible results. Below are generalized protocols for enzymatic and cell-based assays that can be adapted for use with this compound.
IDO1 Enzymatic Assay Protocol
This protocol is a general guideline for measuring the in vitro inhibitory activity of this compound against recombinant human IDO1.
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Recombinant human IDO1 enzyme.
-
L-tryptophan (substrate).
-
Cofactors: 20 mM Ascorbic acid, 10 µM Methylene blue, 100 µg/mL Catalase.
-
This compound stock solution in DMSO.
-
Stop Solution: 30% (w/v) Trichloroacetic acid (TCA).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and the IDO1 enzyme.
-
Add serial dilutions of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for kynurenine concentration using HPLC or a colorimetric method.
-
Cell-Based IDO1 Activity Assay Protocol (HeLa Cells)
This protocol describes a method to assess the inhibitory effect of this compound on IDO1 activity in a cellular context.
-
Cell Culture and IDO1 Induction:
-
Culture HeLa cells in appropriate media.
-
Seed cells in a 96-well plate at a suitable density.
-
Induce IDO1 expression by treating the cells with human interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24-48 hours.
-
-
Inhibitor Treatment and Kynurenine Measurement:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the IFN-γ containing medium and add the medium with the inhibitor (or vehicle control) to the cells.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant. This can be done using the Griess reagent for a colorimetric readout or by HPLC for a more quantitative analysis.
-
Visualizing Key Concepts
To further clarify the experimental context and potential areas for troubleshooting, the following diagrams illustrate the IDO1 signaling pathway, a typical experimental workflow, and a logical troubleshooting flow.
References
Technical Support Center: Ido1-IN-11 Validation Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Ido1-IN-11, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful validation of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, which is responsible for the degradation of the essential amino acid tryptophan.[1][2] In many cancers, IDO1 is overexpressed, leading to a depletion of tryptophan and the accumulation of its metabolites, known as kynurenines. This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the immune system.[1][2][3] this compound works by directly inhibiting the enzymatic activity of IDO1, thereby restoring tryptophan levels and reducing the production of immunosuppressive kynurenines. This action helps to reactivate anti-tumor immune responses.
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound has been determined in both enzymatic and cell-based assays. These values are crucial for designing experiments with appropriate concentrations of the inhibitor.
| Assay Type | Target | IC50 Value |
| Enzymatic (Kinase) Assay | IDO1 | 0.18 µM |
| Cell-Based Assay (HeLa Cells) | IDO1 | 0.014 µM |
Q3: What are essential positive and negative controls for my this compound validation experiments?
A3: Proper controls are critical for interpreting your results accurately.
-
Positive Controls: Use a well-characterized IDO1 inhibitor with a known mechanism of action and potency. Recommended positive controls include:
-
Epacadostat: A highly potent and selective IDO1 inhibitor.
-
BMS-986205: Another potent IDO1 inhibitor.
-
-
Negative Controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This controls for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to any treatment. This provides a baseline for IDO1 activity and cell health.
-
Non-induced Cells: For cell-based assays where IDO1 expression is induced (e.g., with IFN-γ), a control group of cells that are not induced will confirm that the observed activity is dependent on IDO1 expression.
-
Troubleshooting Guide
Q1: I am not observing any inhibition of IDO1 activity with this compound in my cell-based assay. What could be the problem?
A1: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Verify IDO1 Expression:
-
Problem: Your cells may not be expressing sufficient levels of IDO1.
-
Solution: IDO1 is an inducible enzyme.[2] Ensure you are stimulating your cells with an appropriate inducer, most commonly Interferon-gamma (IFN-γ), for a sufficient amount of time (typically 24-48 hours) to induce IDO1 expression. You can confirm IDO1 expression by Western blot or qPCR.
-
-
Check Inhibitor Concentration and Integrity:
-
Problem: The concentration of this compound may be too low, or the compound may have degraded.
-
Solution: Prepare fresh dilutions of this compound for each experiment. It is advisable to test a wide range of concentrations to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
-
Confirm Cell Viability:
-
Problem: High concentrations of the inhibitor or the vehicle (e.g., DMSO) might be causing cytotoxicity, masking the inhibitory effect.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your IDO1 activity assay to ensure that the observed effects are not due to cell death.
-
-
Review Assay Protocol:
-
Problem: The timing of inhibitor addition or the duration of the assay may not be optimal.
-
Solution: Typically, the inhibitor should be added to the cells either before or at the same time as the tryptophan substrate. The incubation time for the activity assay should be long enough to allow for measurable kynurenine production in the control group.
-
Q2: I am seeing a high degree of variability in my results. How can I improve the reproducibility of my experiments?
A2: High variability can obscure real biological effects. Consider the following to improve consistency:
-
Consistent Cell Culture Practices:
-
Problem: Inconsistent cell passage number, confluency, or seeding density can lead to variable IDO1 expression and activity.
-
Solution: Use cells within a consistent passage number range. Ensure uniform cell seeding and confluency at the time of the experiment.
-
-
Accurate Reagent Preparation:
-
Problem: Inaccurate pipetting or improper storage of reagents can introduce significant errors.
-
Solution: Calibrate your pipettes regularly. Prepare fresh dilutions of critical reagents like this compound and tryptophan for each experiment.
-
-
Standardize Incubation Times:
-
Problem: Variations in incubation times for IFN-γ stimulation, inhibitor treatment, and the final activity assay can lead to inconsistent results.
-
Solution: Use a timer to ensure precise and consistent incubation periods for all experimental groups.
-
Q3: How can I be sure that the effects I am observing are specific to IDO1 inhibition and not due to off-target effects?
A3: This is a critical aspect of validating any inhibitor. Here are some essential controls and experiments:
-
Use a Rescue Experiment:
-
Concept: If this compound is specifically inhibiting IDO1, its effects should be reversible by adding back the product of the enzymatic reaction, kynurenine.
-
Experiment: Treat your cells with this compound to inhibit IDO1. In a parallel group, co-treat with this compound and exogenous kynurenine. If the downstream phenotype you are observing (e.g., restoration of T-cell proliferation) is reversed by the addition of kynurenine, it strongly suggests the effect is on-target.
-
-
Test for Selectivity:
-
Concept: Assess the inhibitory activity of this compound against other related enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), which also catabolize tryptophan.[2]
-
-
Use a Structurally Unrelated IDO1 Inhibitor:
-
Concept: If a different, structurally unrelated IDO1 inhibitor produces the same biological effect, it is less likely that the observed phenotype is due to an off-target effect of a specific chemical scaffold.
-
Experiment: Repeat your key experiments using a positive control inhibitor like Epacadostat.
-
Experimental Protocols
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol is adapted for a 96-well plate format and is suitable for cell lines like HeLa or SKOV-3.
Materials:
-
HeLa or SKOV-3 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound
-
Positive control inhibitor (e.g., Epacadostat)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL). Incubate for 24-48 hours to induce IDO1 expression. Include a set of wells with no IFN-γ as a negative control.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and the positive control inhibitor in complete medium. Remove the IFN-γ containing medium and add 100 µL of the inhibitor dilutions to the respective wells. Include vehicle-only wells as a control. Pre-incubate the cells with the inhibitors for 1-2 hours.
-
Tryptophan Addition: Add L-Tryptophan to all wells to a final concentration of 100 µM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement:
-
Carefully collect 70 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 35 µL of 30% TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 2500 x g for 10 minutes.
-
Transfer 50 µL of the clear supernatant to a new 96-well plate.
-
Add 50 µL of Ehrlich's Reagent to each well.
-
Incubate at room temperature for 10 minutes. The kynurenine will react with the reagent to produce a yellow color.
-
-
Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of IDO1 inhibition for each concentration of this compound compared to the vehicle-treated control.
Visualizations
IDO1 Signaling Pathway
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Validation
Caption: A typical experimental workflow for validating the inhibitory activity of this compound.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ido1-IN-11 Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in addressing challenges related to the bioavailability of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-11, in animal studies. Given the limited publicly available data for this compound, this guide also provides general strategies and best practices for improving the bioavailability of novel small molecule IDO1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a small molecule inhibitor of IDO1 with the chemical formula C22H17ClFN3O3. Like many small molecule inhibitors, achieving optimal oral bioavailability in preclinical animal models can be challenging. Poor bioavailability can lead to sub-therapeutic drug exposure at the target site, resulting in inconclusive or misleading efficacy data. Factors that can contribute to poor bioavailability include low aqueous solubility, limited membrane permeability, and significant first-pass metabolism.
Q2: What are the common metabolic liabilities for IDO1 inhibitors that can affect bioavailability?
A significant metabolic liability for some IDO1 inhibitors is glucuronidation. This is a process where a glucuronic acid moiety is added to the drug molecule, increasing its water solubility and facilitating its excretion from the body. For instance, in the development of the IDO1 inhibitor epacadostat, glucuronidation of the hydroxyamidine pharmacophore was identified as a major metabolic pathway.[1] Researchers should consider the potential for glucuronidation of this compound and assess its metabolic stability in liver microsomes or hepatocytes from the animal species being used in the studies.
Q3: What are some initial steps to consider when poor bioavailability of an IDO1 inhibitor is suspected?
When poor bioavailability is suspected, a systematic approach is recommended. First, confirm the physicochemical properties of the compound, such as its solubility in relevant buffers and fasted- and fed-state simulated intestinal fluids. Second, evaluate its permeability using in vitro models like the Caco-2 permeability assay. Third, assess its metabolic stability using liver microsomes or S9 fractions from the relevant animal species. This initial characterization will help identify the primary barrier to bioavailability (solubility, permeability, or metabolism) and guide the formulation strategy.
Troubleshooting Guide: Improving this compound Bioavailability
Issue 1: Low Aqueous Solubility
Poor solubility is a common reason for low oral bioavailability. If this compound demonstrates low solubility in aqueous solutions, consider the following formulation strategies:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | Dissolving the compound in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 400, ethanol) and water. | Simple to prepare; suitable for early-stage studies. | Potential for drug precipitation upon dilution in the GI tract; solvent toxicity at high concentrations. |
| Surfactant-based Formulations | Using surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug, increasing its solubility. | Can significantly enhance solubility and absorption. | Potential for GI irritation; some surfactants can be toxic. |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix. | Can dramatically increase the apparent solubility and dissolution rate.[2] | Amorphous forms can be less stable and may recrystallize over time. |
| Particle Size Reduction | Techniques like micronization or nanomilling to increase the surface area of the drug particles for faster dissolution. | Enhances dissolution rate, which can improve absorption.[3] | May not be effective for compounds with very low intrinsic solubility. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the formulation vehicle to increase the proportion of the more soluble ionized form. | Simple and effective for appropriate compounds. | The pH of the GI tract varies, which can affect solubility and absorption. |
Issue 2: Poor Permeability
If this compound has good solubility but still exhibits low bioavailability, poor permeability across the intestinal epithelium may be the cause.
| Strategy | Description | Advantages | Disadvantages |
| Permeation Enhancers | Including excipients that transiently open the tight junctions between intestinal cells or fluidize the cell membrane. | Can improve the absorption of poorly permeable compounds. | Potential for local irritation and toxicity; non-specific mechanism. |
| Lipid-based Formulations | Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption through the lymphatic pathway.[2] | Can improve bioavailability of lipophilic drugs and protect them from first-pass metabolism. | Complex formulations to develop and characterize. |
| Prodrug Approach | Chemically modifying the molecule to a more permeable form that is converted to the active drug in the body. | Can significantly improve absorption. | Requires additional medicinal chemistry and characterization of the prodrug. |
Issue 3: High First-Pass Metabolism
High first-pass metabolism in the liver can significantly reduce the amount of active drug that reaches systemic circulation.
| Strategy | Description | Advantages | Disadvantages |
| Alternative Routes of Administration | Bypassing the portal circulation by using routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection. | Direct entry into systemic circulation, leading to 100% bioavailability (IV). | May not be clinically relevant for an orally intended drug; can be more stressful for the animals. |
| Co-administration with Metabolic Inhibitors | Using compounds that inhibit the specific metabolic enzymes responsible for the drug's degradation. | Can increase exposure to the parent drug. | Potential for drug-drug interactions; may not be translatable to clinical use. |
| Structural Modification | Modifying the chemical structure to block the site of metabolism. | Can lead to a new chemical entity with improved pharmacokinetic properties. | A long-term strategy that requires significant medicinal chemistry effort. |
Experimental Protocols
Protocol 1: Basic Formulation for Oral Gavage in Mice
This protocol provides a starting point for formulating a poorly soluble compound like this compound for oral administration in mice.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG 400, Tween 80, saline or water)
-
Mortar and pestle (if starting with solid)
-
Vortex mixer
-
Sonicator
-
Appropriate gavage needles
Procedure:
-
Weigh the required amount of this compound.
-
If the compound is a solid, triturate it to a fine powder using a mortar and pestle.
-
Prepare the vehicle. A common starting vehicle is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.
-
First, dissolve the this compound in DMSO.
-
Gradually add the PEG 400 while vortexing.
-
Add the Tween 80 and continue to vortex.
-
Finally, add the saline dropwise while continuously vortexing to prevent precipitation.
-
If the solution is not clear, sonicate the mixture in a water bath until a clear solution or a fine, homogenous suspension is formed.
-
Visually inspect the formulation for any precipitation before each administration.
Visualizations
IDO1 Signaling Pathway
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Experimental Workflow for Bioavailability Assessment
Caption: A typical experimental workflow for assessing the oral bioavailability of a novel compound.
References
Minimizing Ido1-IN-11-induced toxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with the use of Ido1-IN-11 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in tryptophan catabolism.[1][2][3] One reported IC50 value for this compound is 0.6 nM.[4][5] However, it is important to note that another compound with a similar name, IDO-IN-11, has been reported with IC50 values of 0.18 µM in a kinase assay and 14 nM in a HeLa cell-based assay.[6] Researchers should verify the specific compound they are using to ensure accurate interpretation of their results.
Q2: What are the potential causes of toxicity when using this compound in primary cells?
A2: While specific toxicity data for this compound in primary cells is limited, potential causes of toxicity with IDO1 inhibitors can include:
-
On-target effects: Tryptophan depletion and the accumulation of kynurenine metabolites, the direct consequences of IDO1 inhibition, can impact T-cell function and may induce cell cycle arrest or apoptosis in sensitive primary cell types.[3][7]
-
Off-target effects: Some IDO1 inhibitors, particularly those that are tryptophan analogs, may have off-target effects on pathways like mTOR and the aryl hydrocarbon receptor (AHR), which can influence cell growth, proliferation, and inflammatory responses.
-
High concentrations: Like many small molecule inhibitors, high concentrations of this compound may lead to cytotoxicity that is independent of its IDO1 inhibitory activity.
-
Solvent toxicity: The common solvent for this compound, Dimethyl sulfoxide (DMSO), can be toxic to primary cells at higher concentrations.[6]
Q3: What are the initial signs of this compound-induced toxicity in my primary cell culture?
A3: Initial signs of toxicity can vary depending on the primary cell type. Common indicators include:
-
Changes in cell morphology: Look for rounding, detachment, blebbing, or granularity.
-
Reduced cell proliferation: A noticeable decrease in the rate of cell division compared to vehicle-treated controls.
-
Decreased cell viability: As measured by assays such as MTT, XTT, or trypan blue exclusion.
-
Increased apoptosis: Detectable through assays that measure caspase activation, Annexin V staining, or DNA fragmentation.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type. This involves treating your cells with a range of this compound concentrations and assessing both IDO1 inhibition (e.g., by measuring kynurenine levels) and cell viability in parallel. The ideal concentration will effectively inhibit IDO1 without causing significant cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed even at low concentrations of this compound. | The primary cell type is highly sensitive to IDO1 inhibition or the compound itself. | Perform a careful dose-response curve starting from very low (sub-nanomolar) concentrations. Consider using a less sensitive primary cell type if appropriate for the experimental question. |
| The this compound stock solution may have degraded or contains impurities. | Ensure proper storage of the compound as recommended by the supplier (typically at -20°C or -80°C in DMSO).[4][6] Purchase from a reputable supplier and obtain a certificate of analysis if possible. | |
| Inconsistent results between experiments. | Variability in primary cell health and density. | Standardize primary cell isolation and culture protocols. Ensure cells are healthy and in the logarithmic growth phase before treatment. Seed cells at a consistent density for all experiments. |
| Issues with this compound solubility or stability in culture media. | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls. | |
| No IDO1 inhibition observed, but toxicity is present. | The observed toxicity is due to off-target effects or is non-specific. | Lower the concentration of this compound. If possible, test the effect of the compound in a primary cell line that does not express IDO1 to assess off-target cytotoxicity. |
| The cells are not expressing functional IDO1. | Confirm IDO1 expression in your primary cells at the mRNA or protein level. IDO1 expression is often induced by cytokines like interferon-gamma (IFN-γ).[3][8] Consider pre-treating cells with IFN-γ to induce IDO1 expression before adding the inhibitor. |
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound cytotoxicity in primary cells, the following table provides a template for researchers to generate and organize their own data. It also includes comparative data for other known IDO1 inhibitors to provide context.
| Compound | Cell Type | IC50 (IDO1 Inhibition) | IC50 (Cytotoxicity) | Reference |
| This compound | User-defined primary cell | User-determined | User-determined | - |
| This compound | - | 0.6 nM | Not Reported | [4][5] |
| IDO-IN-11 | HeLa Cells | 14 nM | Not Reported | [6] |
| Epacadostat | - | ~15.3 nM | Not Reported | [3] |
| BMS-986205 | - | ~9.5 nM | Not Reported | [3] |
Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound and Assessing Cytotoxicity
This protocol outlines a method to simultaneously determine the efficacy of IDO1 inhibition and the cytotoxic effects of this compound in primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Interferon-gamma (IFN-γ, optional, for inducing IDO1 expression)
-
96-well cell culture plates
-
Reagents for measuring kynurenine (e.g., using HPLC or a colorimetric assay)
-
Reagents for assessing cell viability (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
IDO1 Induction (Optional): If necessary, stimulate the cells with an appropriate concentration of IFN-γ for 24-48 hours to induce IDO1 expression.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%) across all wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for IDO1 inhibition if available.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Kynurenine Measurement: After incubation, collect the cell culture supernatant to measure the concentration of kynurenine. This will determine the extent of IDO1 inhibition.
-
Cell Viability Assay: Perform a cell viability assay on the remaining cells in the plate according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of IDO1 inhibition and the percentage of cell viability against the log concentration of this compound. Determine the IC50 for IDO1 inhibition and the IC50 for cytotoxicity. The optimal concentration for your experiments will be in the range where IDO1 is significantly inhibited with minimal impact on cell viability.
Protocol 2: Assessing Apoptosis Induction by this compound
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis and necrosis.
Materials:
-
Primary cells of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed primary cells in 6-well plates and treat them with the desired concentrations of this compound (including a vehicle control) for the desired time period.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided with the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark as per the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Visualizations
Caption: Simplified IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal non-toxic dose of this compound.
References
- 1. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. origene.com [origene.com]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ido1-IN-11 vs Epacadostat: a comparative efficacy study
A Comparative Efficacy Analysis of Novel IDO1 Inhibitors: Ido1-IN-11 versus Epacadostat
For Immediate Release
This guide provides a detailed comparative analysis of two prominent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1): this compound and the clinical trial candidate Epacadostat. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer immunotherapy. The content herein summarizes key efficacy data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] By catabolizing the essential amino acid tryptophan, IDO1 plays a critical role in creating an immunosuppressive tumor microenvironment, thereby allowing cancer cells to evade the host immune system.[1][4] Inhibition of IDO1 is a promising therapeutic strategy in oncology, aiming to restore anti-tumor immunity.[3][4] Epacadostat (formerly INCB24360) is a well-characterized, potent, and selective IDO1 inhibitor that has undergone extensive clinical investigation.[5] this compound is a novel IDO inhibitor with demonstrated activity in both enzymatic and cell-based assays.[6]
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of this compound and Epacadostat based on reported half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of higher potency.
| Inhibitor | Assay Type | Target | IC50 Value | Reference |
| This compound | Enzymatic (Kinase) Assay | IDO1 | 0.18 µM (180 nM) | [6] |
| Cell-Based (HeLa) Assay | IDO1 | 0.014 µM (14 nM) | [6] | |
| Epacadostat | Cell-Based (SKOV-3) Assay | IDO1 | ~15.3 nM | [1] |
| Enzymatic Assay | IDO1 | 70 nM | [5] | |
| Cell-Based Assay | IDO1 | 19 nM | [5] |
Mechanism of Action
Both this compound and Epacadostat are inhibitors of the IDO1 enzyme. Epacadostat is a competitive, reversible inhibitor that binds to the heme cofactor of IDO1.[1] This action blocks the catalytic activity of the enzyme, preventing the conversion of tryptophan to kynurenine. The resulting increase in tryptophan levels and decrease in kynurenine within the tumor microenvironment helps to restore T-cell function and enhance anti-tumor immune responses.
The detailed binding mechanism of this compound is not as extensively published as that of Epacadostat. However, its potent inhibitory activity in both enzymatic and cellular assays suggests a highly effective interaction with the IDO1 enzyme.
Signaling Pathway of IDO1-Mediated Immune Suppression
The following diagram illustrates the signaling pathway through which IDO1 contributes to an immunosuppressive tumor microenvironment.
Caption: IDO1-mediated tryptophan catabolism leads to immune suppression.
Experimental Protocols
In Vitro IDO1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of purified IDO1 enzyme.
Methodology:
-
Enzyme Preparation: Recombinant human IDO1 protein is used.
-
Reaction Mixture: A typical reaction mixture contains potassium phosphate buffer (pH 6.5), the reducing agent ascorbate, the cofactor methylene blue, catalase, and the substrate L-tryptophan.[7]
-
Inhibitor Addition: Test compounds (e.g., this compound or Epacadostat) are added at varying concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30-60 minutes).[7]
-
Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid (TCA).[7]
-
Detection: The product, N-formylkynurenine, is hydrolyzed to kynurenine by incubation at 50°C. The concentration of kynurenine is then measured spectrophotometrically at 480 nm after the addition of Ehrlich's reagent or by HPLC.[1][7]
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 Inhibition Assay
Objective: To assess the ability of a compound to inhibit IDO1 activity within a cellular context.
Methodology:
-
Cell Culture: Human cancer cell lines that express IDO1, such as HeLa or SKOV-3, are cultured in appropriate media.[1][6]
-
IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ) for 24-48 hours.[1]
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Incubation: Cells are incubated with the inhibitors for a specified period (e.g., 24 hours).[1]
-
Kynurenine Measurement: The concentration of kynurenine secreted into the cell culture supernatant is measured. This is typically done by collecting the supernatant, deproteinizing it with TCA, and then using a colorimetric method with Ehrlich's reagent to detect kynurenine at 480 nm.[1][7]
-
Data Analysis: IC50 values are determined by plotting the reduction in kynurenine production against the inhibitor concentration.
Experimental Workflow Comparison
The following diagram outlines a typical workflow for the preclinical evaluation of IDO1 inhibitors like this compound and Epacadostat.
Caption: Preclinical to clinical workflow for IDO1 inhibitor development.
Conclusion
Both this compound and Epacadostat demonstrate potent inhibition of the IDO1 enzyme. Based on the available data, this compound shows comparable, and in the case of the HeLa cell-based assay, potentially greater potency than Epacadostat. Further preclinical and clinical studies would be necessary to fully elucidate the therapeutic potential of this compound and to directly compare its in vivo efficacy and safety profile with that of Epacadostat. The methodologies outlined in this guide provide a framework for such comparative evaluations. The continued development of novel IDO1 inhibitors remains a critical area of research in the pursuit of effective cancer immunotherapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Two Potent IDO1 Inhibitors: Ido1-IN-11 and Linrodostat (BMS-986205)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a high-priority target in cancer immunotherapy. By catalyzing the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway, IDO1 exerts a potent immunosuppressive effect within the tumor microenvironment.[1] Tryptophan depletion and the accumulation of kynurenine and its metabolites impair the function of effector T cells and natural killer cells while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2] This creates a tolerogenic environment that allows tumors to evade immune surveillance.[2]
The therapeutic potential of inhibiting IDO1 to reverse this immune suppression and enhance anti-tumor immunity has led to the development of numerous small molecule inhibitors. This guide provides an objective, data-driven comparison of two such inhibitors: Ido1-IN-11, a novel investigational compound, and Linrodostat (BMS-986205), a well-characterized clinical candidate.
Mechanism of Action
Both this compound and Linrodostat are potent inhibitors of the IDO1 enzyme. Linrodostat is described as a selective, oral, irreversible inhibitor that occupies the heme cofactor–binding site, thereby preventing the activation of the IDO1 pathway.[3][4] this compound is characterized as a heme-displacing inhibitor, suggesting it also interacts with the heme-binding pocket of apo-IDO1.[5][6]
dot
Caption: The IDO1 signaling pathway and points of inhibition.
Quantitative Data Comparison
The following tables summarize the available experimental data for this compound and Linrodostat (BMS-986205).
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | Linrodostat (BMS-986205) |
| IDO1 Enzymatic Assay IC50 | 0.6 nM[5] | 1.7 nM[3] |
| HeLa Cellular Assay IC50 | Not Reported | 1.7 nM |
| IDO1-HEK293 Cellular Assay IC50 | Not Reported | 1.1 nM[7] |
| Human Whole Blood Assay IC50 | 13 nM[5] | 9.4 nM (median) |
| Selectivity vs. TDO | Not Reported | >2000 nM (inactive)[3] |
| Selectivity vs. IDO2 | Not Reported | >2000 nM (inactive) |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | Linrodostat (BMS-986205) |
| Aqueous Solubility (pH 7.4) | 11 µM[5] | Not Reported |
| Species | Rat | Rat, Dog, Monkey |
| Clearance (mL/min/kg) | 28[5] | 27 (Rat), 25 (Dog), 19 (Monkey) |
| Volume of Distribution (L/kg) | 1.8[5] | 3.8 (Rat), 5.7 (Dog), 4.1 (Monkey) |
| Half-life (t1/2, hours) | 1.3[5] | 3.9 (Rat), 4.7 (Dog), 6.6 (Monkey) |
| Oral Bioavailability (%) | 44[5] | 64 (Rat), 39 (Dog), 10 (Monkey) |
Experimental Protocols
IDO1 Enzymatic Activity Assay (General Protocol)
A common method to determine the enzymatic activity of IDO1 involves the use of purified recombinant human IDO1 protein. The assay mixture typically contains potassium phosphate buffer (pH 6.5), an electron donor such as ascorbate, a cofactor like methylene blue, catalase to remove hydrogen peroxide, and the substrate L-tryptophan. The reaction is initiated by the addition of the enzyme and incubated at 37°C. The reaction is then stopped, and the product, N-formylkynurenine, is hydrolyzed to kynurenine. The concentration of kynurenine is then measured, often by HPLC or by a colorimetric method involving p-dimethylaminobenzaldehyde (p-DMAB), which forms a yellow adduct with kynurenine that can be quantified spectrophotometrically at 480-492 nm.[8]
dot
Caption: A typical experimental workflow for evaluating IDO1 inhibitors.
Cellular IDO1 Activity Assay
Cell-based assays are crucial for evaluating the potency of inhibitors in a more physiologically relevant context. A common protocol involves using a human cell line that expresses IDO1, such as the ovarian cancer cell line SKOV-3 or engineered HEK293 cells overexpressing human IDO1. IDO1 expression is often induced by stimulating the cells with interferon-gamma (IFN-γ). The cells are then treated with varying concentrations of the inhibitor in the presence of L-tryptophan. After a suitable incubation period, the cell culture supernatant is collected, and the concentration of kynurenine is measured, typically by LC-MS/MS or a colorimetric assay.[9]
In Vivo Kynurenine Measurement
To assess the pharmacodynamic effect of IDO1 inhibitors in vivo, kynurenine levels are measured in plasma and tumor tissue. Animal models, such as mice bearing human tumor xenografts (e.g., SKOV-3), are treated with the IDO1 inhibitor. At various time points after dosing, blood and tumor samples are collected. Plasma is separated from the blood, and tumors are homogenized. The samples are then processed to precipitate proteins, and the supernatant is analyzed for tryptophan and kynurenine concentrations using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The reduction in the kynurenine-to-tryptophan ratio is a key indicator of the inhibitor's in vivo target engagement and efficacy.
dot
Caption: Mechanism of action for heme-displacing/binding IDO1 inhibitors.
Conclusion
Both this compound and Linrodostat (BMS-986205) are highly potent inhibitors of the IDO1 enzyme. Based on the available data, this compound demonstrates slightly greater potency in a cell-free enzymatic assay (IC50 of 0.6 nM vs. 1.7 nM for Linrodostat).[3][5] In the more complex environment of human whole blood, their potencies are comparable.[5] Linrodostat has been more extensively characterized, with data available across multiple species and in various cellular assays, demonstrating its high selectivity over other tryptophan-catabolizing enzymes.[3] The preclinical pharmacokinetic profiles of both compounds suggest good potential for oral administration, with this compound showing promising oral bioavailability in rats.[5]
The choice between these or other IDO1 inhibitors for further development would depend on a comprehensive evaluation of their full preclinical profiles, including long-term toxicology, and ultimately, their performance in clinical trials. This guide provides a summary of the currently available data to aid in such evaluations.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Strategic Incorporation of Polarity in Heme-Displacing Inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
A Head-to-Head Showdown: Ido1-IN-11 Versus Other Key IDO1 Inhibitors in Preclinical Cancer Research
For researchers, scientists, and drug development professionals, the landscape of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors presents a compelling area of investigation for novel cancer immunotherapies. This guide provides a comprehensive, data-driven comparison of Ido1-IN-11 against other prominent IDO1 inhibitors: Epacadostat, Linrodostat (BMS-986205), and Navoximod. By examining their inhibitory potency, preclinical efficacy, and the methodologies used for their evaluation, this document aims to equip researchers with the critical information needed to advance their drug discovery and development programs.
At a Glance: Comparative Inhibitory Potency
The in vitro potency of an IDO1 inhibitor is a crucial initial determinant of its potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) and other potency metrics for this compound and its key competitors. It is important to note that direct head-to-head comparative studies of this compound with other inhibitors under identical experimental conditions are not extensively available in the public domain. The data presented here is compiled from various independent studies.
| Inhibitor | Target | Assay Type | IC50 / EC50 / Kᵢ |
| This compound | IDO1 | - | IC50: 0.6 nM [1] |
| Epacadostat | IDO1 | Enzymatic | IC50: ~71.8 nM[2] |
| IDO1 | Cellular (HeLa) | IC50: ~10 nM[2] | |
| IDO1 | Cellular (SKOV-3) | IC50: ~15.3 nM | |
| Mouse IDO1 | Cellular | IC50: 52.4 nM[3] | |
| Linrodostat (BMS-986205) | IDO1 | Enzymatic | IC50: 1.7 nM[4][5] |
| IDO1 | Cellular (HEK293) | IC50: 1.1 nM[4][5] | |
| IDO1 | Cellular (HeLa) | IC50: 1.7 nM[5] | |
| IDO1 | Cellular (SKOV3) | IC50: 3.4 nM[4] | |
| Navoximod (NLG-919) | IDO1 | Enzymatic | Kᵢ: 7 nM[6] |
| IDO1 | Enzymatic | IC50: 28 nM | |
| IDO1 | Cellular | EC50: 70-75 nM[6] |
Delving Deeper: Preclinical In Vivo Efficacy
| Inhibitor | Animal Model | Key Findings |
| Epacadostat | CT26 tumor-bearing mice | Suppressed kynurenine levels in plasma, tumors, and lymph nodes.[3] |
| Naive C57BL/6 mice | 50 mg/kg dose decreased plasma kynurenine levels by at least 50% over 8 hours.[3] | |
| Navoximod | B16F10 tumor-bearing mice | A single oral administration reduced plasma and tissue kynurenine by ~50%. Markedly enhanced anti-tumor responses to vaccination.[7] |
| Linrodostat (BMS-986205) | Human-SKOV3 xenografts | Demonstrated potent in vivo activity.[4] |
Understanding the IDO1 Signaling Pathway
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[8] This enzymatic activity has profound implications for the tumor microenvironment. Tryptophan depletion can arrest T-cell proliferation, while the accumulation of kynurenine and its downstream metabolites can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs), leading to an immunosuppressive environment that allows tumors to evade immune surveillance.[4]
Caption: The IDO1 signaling pathway, illustrating the conversion of tryptophan to kynurenine and its subsequent effects on T-cell populations, leading to immune suppression.
Experimental Methodologies: A Closer Look
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are paramount. Below are generalized protocols for common assays used to evaluate IDO1 inhibitors, based on published literature.
IDO1 Enzymatic Inhibition Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Workflow:
Caption: A typical workflow for an in vitro IDO1 enzymatic inhibition assay.
Detailed Protocol:
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan, ascorbic acid, methylene blue, catalase, potassium phosphate buffer (pH 6.5), and the test inhibitor.
-
Procedure:
-
The IDO1 enzyme is pre-incubated with varying concentrations of the test inhibitor in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The reaction is terminated by the addition of a stop solution, such as trichloroacetic acid.
-
The concentration of the product, kynurenine, is quantified using methods like high-performance liquid chromatography (HPLC) or spectrophotometry by measuring its absorbance at a specific wavelength.[9][10]
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular IDO1 Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Workflow:
Caption: A generalized workflow for a cell-based IDO1 inhibition assay.
Detailed Protocol:
-
Cell Lines: Human cancer cell lines that express IDO1, such as HeLa or SKOV-3, are commonly used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
IDO1 expression is often induced by treating the cells with interferon-gamma (IFN-γ).[11]
-
The cells are then treated with varying concentrations of the test inhibitor.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured, typically using a colorimetric assay with Ehrlich's reagent or by HPLC.[10][12]
-
The cellular IC50 or EC50 value is determined by analyzing the dose-response curve.
-
Conclusion and Future Directions
Based on the available in vitro data, this compound demonstrates exceptional potency, with an IC50 in the sub-nanomolar range, positioning it as a highly promising candidate for further investigation. Its potency appears to surpass that of Epacadostat and Navoximod and is comparable to or slightly better than Linrodostat in some reported assays.
However, a significant gap in the publicly available data is the lack of head-to-head in vivo efficacy and pharmacokinetic studies directly comparing this compound with other leading IDO1 inhibitors. Such studies are crucial to fully assess its therapeutic potential and to understand how its potent in vitro activity translates to a complex biological system.
For researchers in the field, the key takeaway is the immense potential of this compound based on its in vitro profile. The immediate next steps should focus on comprehensive in vivo studies to evaluate its efficacy, safety, and pharmacokinetic properties. Direct comparative studies against established benchmarks like Epacadostat and Linrodostat will be invaluable in determining its future trajectory in the competitive landscape of IDO1-targeted cancer immunotherapy. The detailed experimental protocols provided in this guide offer a foundation for designing such crucial comparative experiments.
References
- 1. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-tumor IDO1 target engagements determine the cancer-immune set point and predict the immunotherapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Activity of Ido1-IN-11 Against the Immunosuppressive Enzyme IDO1
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the inhibitory activity of the novel compound Ido1-IN-11 against Indoleamine 2,3-dioxygenase 1 (IDO1). By comparing its performance with the well-characterized positive control, Epacadostat, this document outlines the necessary experimental protocols and data presentation formats to rigorously assess the potency of this compound.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that suppresses the immune system by catabolizing the essential amino acid L-tryptophan. This activity is implicated in the progression of cancer and other diseases by allowing tumors to evade immune surveillance. Consequently, the development of potent and selective IDO1 inhibitors is a significant area of research in immuno-oncology.
Comparative Activity of IDO1 Inhibitors
To objectively evaluate the efficacy of a novel inhibitor, it is crucial to compare its activity against a known positive control in standardized assays. Epacadostat (INCB024360) is a potent and selective IDO1 inhibitor that has been extensively studied and serves as a reliable benchmark. The following table summarizes the inhibitory activities of this compound (user-provided data) and Epacadostat.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human IDO1 | [Specify Assay Type, e.g., HeLa cell-based] | [User to provide data] |
| Epacadostat | Human IDO1 | HeLa cell-based | ~10 - 15.3[1] |
| Epacadostat | Human IDO1 | Enzymatic | 71.8 |
| Epacadostat | Mouse IDO1 | Cell-based | 52.4[2] |
IDO1 Signaling Pathway and Inhibition
The IDO1 enzyme is the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. By depleting tryptophan and producing kynurenine and its downstream metabolites, IDO1 activity leads to the suppression of effector T-cell function and the promotion of regulatory T-cells, thereby creating an immunosuppressive tumor microenvironment. IDO1 inhibitors block this enzymatic activity, restoring local tryptophan levels and abrogating the immunosuppressive effects of kynurenine.
Caption: The IDO1 signaling pathway illustrating the catabolism of tryptophan to kynurenine, leading to immune suppression, and its inhibition by this compound.
Experimental Validation Workflow
Validating a novel IDO1 inhibitor typically involves a series of in vitro experiments to determine its potency and cellular activity. A standard workflow begins with a cell-free enzymatic assay to measure direct inhibition of the purified enzyme, followed by a cell-based assay to assess activity in a more physiologically relevant context.
Caption: A typical experimental workflow for validating the activity of a novel IDO1 inhibitor.
Detailed Experimental Protocols
The following are detailed protocols for commonly used assays to determine the inhibitory activity of compounds against IDO1.
Cell-Free Human IDO1 Enzymatic Assay
This assay measures the direct inhibition of purified recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
Test compound (this compound) and positive control (Epacadostat)
-
96-well microplate
Procedure:
-
Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound (this compound) or positive control (Epacadostat) at various concentrations to the wells of the 96-well plate.
-
Add the recombinant human IDO1 enzyme to the wells and incubate for a short period.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based IDO1 Inhibition Assay (HeLa Cells)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context. HeLa cells are commonly used as they can be induced to express high levels of IDO1.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Human interferon-gamma (IFN-γ)
-
Test compound (this compound) and positive control (Epacadostat)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well cell culture plate
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
Remove the IFN-γ containing medium and add fresh medium containing various concentrations of the test compound (this compound) or positive control (Epacadostat).
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm to quantify the kynurenine concentration.
-
Calculate the percent inhibition of kynurenine production for each compound concentration and determine the IC50 value.
By following these standardized protocols and comparing the results to a known positive control, researchers can effectively validate the inhibitory activity of this compound and determine its potential as a novel therapeutic agent targeting the IDO1 pathway.
References
Cross-Validation of IDO1 Inhibition: A Comparative Guide to Ido1-IN-11 and IDO1 siRNA
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a crucial role in suppressing T-cell responses, making it a significant target in cancer immunotherapy.[1][2] The enzyme catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] This depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, create an immunosuppressive microenvironment that allows tumors to evade the immune system.[2]
To counteract this, two primary strategies have been developed to inhibit IDO1 function: small molecule inhibitors and genetic silencing. This guide provides a detailed comparison of a representative small molecule inhibitor, Ido1-IN-11, and the use of small interfering RNA (siRNA) for IDO1 knockdown. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their validation.
Mechanism of Action
The approaches to inhibiting IDO1, while both aimed at reducing its enzymatic activity, function through fundamentally different mechanisms.
This compound: As a small molecule inhibitor, this compound directly targets the IDO1 enzyme. While specific data for this compound is not extensively published, it is representative of a class of compounds that bind to the enzyme, often at its active site. This binding prevents the substrate, L-tryptophan, from accessing the catalytic machinery, thereby blocking its conversion to N-formylkynurenine. The inhibition by such small molecules is typically rapid and reversible, and their potency is measured by their half-maximal inhibitory concentration (IC50).
IDO1 siRNA: In contrast, IDO1 siRNA (small interfering RNA) acts at the genetic level to prevent the synthesis of the IDO1 protein.[5] siRNAs are short, double-stranded RNA molecules that, when introduced into a cell, are incorporated into the RNA-induced silencing complex (RISC). This complex then uses the siRNA sequence as a guide to find and bind to the complementary messenger RNA (mRNA) of the IDO1 gene. This binding leads to the cleavage and subsequent degradation of the IDO1 mRNA, preventing it from being translated into a functional protein.[5] The result is a significant reduction in the total amount of IDO1 enzyme within the cell, a process often referred to as gene knockdown.
Data Presentation: A Comparative Analysis
The efficacy of this compound and IDO1 siRNA can be quantitatively compared through various experimental readouts. The following tables summarize key performance metrics.
| Method | Target | Primary Readout | Typical Efficacy | Reference |
| This compound (and similar inhibitors) | IDO1 Enzyme | IC50 (Enzymatic Assay) | Nanomolar to low micromolar range | [6] |
| IDO1 in Cells | IC50 (Cell-based Assay) | Nanomolar to low micromolar range | [7] | |
| IDO1 siRNA | IDO1 mRNA | % Knockdown (qPCR) | 70-90% reduction | [5][8] |
| IDO1 Protein | % Knockdown (Western Blot) | Significant reduction in protein levels | [8] |
Table 1: Comparison of Efficacy. This table highlights the primary measures of success for both the small molecule inhibitor and siRNA. While this compound's potency is defined by its concentration-dependent inhibition of enzyme activity, siRNA's effectiveness is measured by the degree to which it reduces the expression of the IDO1 gene and protein.
| Method | Effect on Kynurenine Production | Effect on T-cell Proliferation | Reference |
| This compound | Dose-dependent decrease | Rescues T-cell proliferation from IDO1-mediated suppression | [7] |
| IDO1 siRNA | Significant decrease | Rescues T-cell proliferation from IDO1-mediated suppression | [5][8] |
Table 2: Effects on Downstream Readouts. This table compares the functional consequences of both inhibitory methods. Both approaches are expected to reduce the production of kynurenine, the downstream product of IDO1 activity, and consequently restore the proliferation of T-cells that would otherwise be suppressed by the IDO1-active environment.
Experimental Protocols
Here we provide detailed methodologies for key experiments to validate the effects of this compound and IDO1 siRNA.
IDO1 siRNA Transfection
This protocol describes the general procedure for introducing IDO1 siRNA into cultured cells to achieve gene knockdown.
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS).[9]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours, or until they reach 60-80% confluency.[9]
-
Prepare siRNA-Lipid Complex:
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[9]
-
Transfection:
-
Wash the cells once with 2 ml of serum-free transfection medium.[9]
-
Add 0.8 ml of serum-free transfection medium to the tube containing the siRNA-lipid complex.
-
Aspirate the medium from the cells and add the 1 ml of the final siRNA-lipid complex mixture to each well.
-
-
Incubation and Analysis: Incubate the cells for 24-72 hours before harvesting for analysis of IDO1 mRNA (by qPCR) or protein (by Western blot) levels.[10]
Western Blotting for IDO1 Protein Levels
This protocol is used to determine the amount of IDO1 protein in cells following treatment with IDO1 siRNA or an inhibitor.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[11]
-
SDS-PAGE: Separate 30 µg of protein from each sample on an SDS-PAGE gel.[12]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with 3-5% nonfat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against IDO1 (e.g., at a 1:1000 to 1:5000 dilution) overnight at 4°C.[12][13] A loading control antibody (e.g., β-tubulin or GAPDH) should also be used.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:10000 dilution) for 1 hour at room temperature.[12]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[12]
Quantitative PCR (qPCR) for IDO1 mRNA Levels
This protocol is used to quantify the level of IDO1 mRNA to assess the efficiency of siRNA-mediated knockdown.
-
RNA Extraction: Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe up to 2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.[15]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a final volume of 10-20 µl, containing the cDNA template, forward and reverse primers for IDO1, and a SYBR Green PCR Master Mix.[15][16]
-
qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[17]
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of IDO1 mRNA, normalized to a housekeeping gene (e.g., GAPDH or ACTB).
Kynurenine Measurement Assay
This protocol is used to measure the enzymatic activity of IDO1 by quantifying its product, kynurenine.
-
Sample Preparation:
-
Reaction Termination: Stop the enzymatic reaction by adding trichloroacetic acid (TCA) to a final concentration of 30% (w/v).[18]
-
Conversion to Kynurenine: Incubate the samples at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.[18]
-
Centrifugation: Centrifuge the samples to pellet any precipitated protein.[18]
-
Quantification:
-
HPLC Method: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of ammonium acetate and methanol. Detect kynurenine by its absorbance at a specific wavelength.[18]
-
ELISA Method: Use a commercially available Kynurenine ELISA kit according to the manufacturer's instructions.[19][20] This typically involves an acylation step followed by a competitive ELISA.[20]
-
Mandatory Visualizations
Caption: IDO1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for IDO1 siRNA Validation.
Caption: Experimental Workflow for IDO1 Inhibitor Validation.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 5. The silencing of indoleamine 2,3-dioxygenase 1 (IDO1) in dendritic cells by siRNA-loaded lipid nanoparticles enhances cell-based cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Gene silencing of indoleamine 2,3-dioxygenase 1 inhibits lung cancer growth by suppressing T-cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. abbexa.com [abbexa.com]
- 11. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.abclonal.com [static.abclonal.com]
- 13. IDO1 Monoclonal Antibody (3G2G11) (66528-1-IG) [thermofisher.com]
- 14. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. origene.com [origene.com]
- 18. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. L-Kynurenine ELISA kit I High Sensitivity I Cited in 70+ papers [immusmol.com]
- 20. eaglebio.com [eaglebio.com]
Specificity of Ido1-IN-11 against IDO2 and TDO enzymes
For researchers and drug development professionals, Ido1-IN-11 emerges as a highly potent and specific inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. This guide provides a comparative analysis of this compound's activity against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO), supported by available data and detailed experimental protocols.
This compound (CAS 2306411-34-5) demonstrates sub-nanomolar potency against IDO1, with a reported IC50 value of 0.6 nM in biochemical assays. In a cellular context, using HeLa cells, it exhibits an IC50 of 3.2 nM. At present, specific inhibitory activity data (IC50 values) for this compound against IDO2 and TDO are not publicly available, precluding a direct quantitative comparison of its selectivity for IDO1 over these two enzymes. However, the high potency against IDO1 suggests a strong potential for selective inhibition.
Comparative Inhibitory Activity
The following table summarizes the available inhibitory activity of this compound.
| Enzyme | This compound IC50 |
| IDO1 | 0.6 nM |
| IDO2 | Data not available |
| TDO | Data not available |
| Cellular Activity (HeLa) | 3.2 nM |
Signaling Pathway Context
IDO1, IDO2, and TDO are critical enzymes that catalyze the initial and rate-limiting step of tryptophan catabolism, converting L-tryptophan to N-formylkynurenine. This pathway is implicated in immune tolerance and is a key target in immuno-oncology. The following diagram illustrates the central role of these enzymes.
Caption: The IDO/TDO pathway, initiating tryptophan degradation and leading to immune suppression.
Experimental Protocols
To assess the inhibitory activity of compounds like this compound against IDO1, IDO2, and TDO, standardized enzymatic assays are employed. Below is a representative protocol for a fluorescence-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IDO1, IDO2, and TDO enzymes.
Principle: The enzymatic activity is measured by the production of N-formylkynurenine (NFK), the direct product of tryptophan oxidation. NFK can be detected using a fluorogenic probe that specifically reacts with it to produce a fluorescent signal.
Materials:
-
Recombinant human IDO1, IDO2, and TDO enzymes
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors and additives (e.g., 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Fluorogenic probe (e.g., NFK Green)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme and Reagent Preparation: Prepare a working solution of each enzyme (IDO1, IDO2, and TDO) in the assay buffer containing the necessary cofactors. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range. Prepare a working solution of L-tryptophan in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the microplate.
-
Add the enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the L-tryptophan solution to each well.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
Detection:
-
Stop the reaction by adding the fluorogenic probe solution.
-
Incubate the plate as required for the probe to react with the NFK product (this may involve a heating step).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic probe.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This guide provides a framework for understanding and evaluating the specificity of this compound. As more data on its activity against IDO2 and TDO becomes available, a more complete picture of its selectivity profile will emerge, further aiding researchers in its application for studying the kynurenine pathway and developing novel therapeutics.
On-Target Engagement of IDO1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. By catalyzing the conversion of tryptophan to kynurenine, IDO1 plays a significant role in immune suppression, making it a compelling target for cancer immunotherapy. Confirming that a small molecule inhibitor directly engages with IDO1 in a cellular context is a crucial step in the drug discovery process. This guide provides a comparative overview of the primary methods used to confirm on-target engagement of IDO1 inhibitors, offering experimental data for leading compounds and detailed protocols for key assays.
While this guide aims to be comprehensive, it is important to note that no publicly available information was found for a compound specifically named "Ido1-IN-11." Therefore, this document will focus on well-characterized IDO1 inhibitors as comparators.
Comparison of On-Target Engagement Methods
Two primary methods are widely employed to confirm the direct interaction of inhibitors with the IDO1 protein in a cellular environment: the Cellular Thermal Shift Assay (CETSA) and enzymatic activity assays.
| Method | Principle | Key Metrics | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of IDO1 upon inhibitor binding. Ligand-bound proteins are more resistant to heat-induced denaturation. | Thermal Shift (°C), EC50 | Directly demonstrates target engagement in intact cells; Label-free; Can be adapted to high-throughput formats. | Indirect readout of binding; Can be technically challenging; Requires specific antibodies for detection. |
| Enzymatic Activity Assay | Measures the inhibition of IDO1's catalytic activity, which is the conversion of tryptophan to kynurenine. | IC50, Percent Inhibition | Direct measure of functional inhibition; Multiple detection methods available (absorbance, fluorescence, HPLC); High-throughput adaptable. | Does not directly confirm binding to the target protein; Can be affected by off-target effects that influence the readout. |
Performance Comparison of IDO1 Inhibitors
The following table summarizes publicly available data on the performance of several key IDO1 inhibitors in enzymatic assays. This data allows for a direct comparison of their potency.
| Inhibitor | Target(s) | Mechanism of Action | Cellular IC50 (HeLa cells)[1] | Enzymatic IC50[2] |
| Epacadostat (INCB024360) | IDO1 | Reversible, competitive | 12.22 ± 5.21 nM | ~10 nM (cell-based), 71.8 nM (enzymatic) |
| Navoximod (NLG-919) | IDO1, TDO | Reversible, non-competitive | 83.37 ± 9.59 nM | Not explicitly found in a comparable format |
| BMS-986205 (Linrodostat) | IDO1 | Irreversible | Not directly reported, but a related compound (PCC0208009) showed an IC50 of 4.52 ± 1.19 nM | Not explicitly found in a comparable format |
| Indoximod | IDO pathway (indirect) | Tryptophan mimetic, acts downstream | Not a direct enzyme inhibitor | Not a direct enzyme inhibitor |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and substrate concentration used.
Signaling Pathway and Experimental Workflows
IDO1 Signaling Pathway
IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. This process has profound implications for the immune system.[3][4] Depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, create an immunosuppressive microenvironment.[3] This environment inhibits the proliferation and function of effector T cells while promoting the generation of regulatory T cells (Tregs), thereby allowing tumors to evade immune surveillance.[5]
Caption: IDO1-mediated tryptophan catabolism and its immunosuppressive effects.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand, such as an inhibitor.[6]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
IDO1 Enzymatic Activity Assay Workflow
This assay directly measures the functional consequence of inhibitor binding: the reduction of IDO1's enzymatic activity. This is typically done by quantifying the product of the reaction, kynurenine.[3][7]
Caption: General workflow for an IDO1 enzymatic activity assay.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol provides a general framework for performing CETSA to determine inhibitor-IDO1 engagement. Optimization of heating temperatures and times will be necessary for specific cell lines and antibodies.
Materials:
-
IDO1-expressing cells
-
Cell culture medium
-
IDO1 inhibitor and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge tubes or PCR strips
-
Thermal cycler or heating block
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Anti-IDO1 antibody
Procedure:
-
Cell Culture and Treatment:
-
Culture IDO1-expressing cells to ~80% confluency.
-
Treat cells with the IDO1 inhibitor at the desired concentrations or with vehicle control. Incubate for a time sufficient for compound uptake and target engagement (e.g., 1-2 hours).
-
-
Cell Harvesting and Aliquoting:
-
Harvest cells by scraping or trypsinization.
-
Wash cells with PBS and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into microcentrifuge tubes or PCR strips.
-
-
Thermal Challenge:
-
Heat the cell aliquots at a range of temperatures for a fixed time (e.g., 3 minutes). A typical temperature range might be 40°C to 70°C in 2-5°C increments. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and incubating on ice (e.g., for 30 minutes with vortexing).
-
-
Fractionation:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Detection of Soluble IDO1:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of soluble IDO1 in each sample using a suitable method such as Western blotting or ELISA with an anti-IDO1 antibody.
-
-
Data Analysis:
-
Plot the amount of soluble IDO1 as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm to a higher temperature in the presence of the inhibitor indicates target engagement.
-
IDO1 Enzymatic Activity Assay (Kynurenine Measurement) Protocol
This protocol describes a common method to measure IDO1 activity by quantifying kynurenine production using a colorimetric assay.[7]
Materials:
-
IDO1-expressing cells or cell lysate
-
IDO1 inhibitor and vehicle (e.g., DMSO)
-
L-Tryptophan solution (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Trichloroacetic acid (TCA) solution (e.g., 30%)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
If using intact cells, seed them in a 96-well plate and allow them to adhere.
-
If using cell lysates, prepare them by standard methods and determine the protein concentration.
-
-
Inhibitor Addition:
-
Add the IDO1 inhibitor at various concentrations to the wells containing cells or lysate. Include a vehicle control. Pre-incubate for a short period (e.g., 15-30 minutes).
-
-
Initiation of Reaction:
-
Add L-tryptophan solution to each well to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
-
-
Reaction Termination:
-
Stop the reaction by adding TCA solution to each well. This will precipitate the proteins.
-
-
Kynurenine Detection:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.
-
-
Measurement and Analysis:
-
Measure the absorbance at approximately 480 nm using a microplate reader.
-
Create a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine produced in each sample.
-
Plot the kynurenine concentration (or percent inhibition) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Binding Modes
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due to its role in mediating tumor immune evasion. The enzyme catalyzes the initial and rate-limiting step in tryptophan catabolism, leading to a tryptophan-depleted and kynurenine-rich microenvironment that suppresses T-cell function and promotes immune tolerance. Consequently, the development of small molecule inhibitors of IDO1 has been a major focus of cancer immunotherapy research. These inhibitors exhibit diverse binding modes and mechanisms of action, which dictate their potency, selectivity, and clinical potential. This guide provides a comparative analysis of the distinct binding modes of various classes of IDO1 inhibitors, supported by experimental data and detailed methodologies.
Comparative Binding Affinities of IDO1 Inhibitors
The potency of IDO1 inhibitors is quantified by various parameters, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibitory constant (Ki). The following table summarizes these values for representative inhibitors from different classes. It is important to note that direct comparison of these values should be made with caution, as they can vary based on the specific assay conditions, such as enzyme and substrate concentrations, and the presence of reducing agents.
| Inhibitor Class | Representative Inhibitor | Binding Affinity | Assay Type | Reference |
| Competitive (Heme-Binding) | Epacadostat (INCB024360) | IC50: ~73 nM | Enzymatic Assay | [1] |
| IC50: 7.4 nM | HeLa Cell-Based Assay | [1] | ||
| Navoximod (NLG919) | EC50: 75 nM | Cell-Based Assay | [2] | |
| Competitive (Tryptophan Analog) | L-1-Methyl-Tryptophan | Kd: 1.38 ± 0.28 µM | MicroScale Thermophoresis | [3] |
| D-1-Methyl-Tryptophan (Indoximod) | Kd: 21.6 ± 2.8 µM | MicroScale Thermophoresis | [3] | |
| Ki: 34 µM (racemic mixture) | Enzymatic Assay | [1] | ||
| Non-competitive (Heme-Binding) | 4-Phenylimidazole (4-PI) | IC50: 48 µM | Enzymatic Assay | [3] |
| Kd: 45.3 ± 11.7 µM | MicroScale Thermophoresis | [3] | ||
| Uncompetitive | Tryptanthrin derivative (Compound 12) | Ki: 0.161 µM | Enzymatic Assay | [4] |
| IC50: 0.534 µM | Enzymatic Assay | [4] | ||
| Kd: 0.97 ± 0.07 µM | MicroScale Thermophoresis | [4] | ||
| Apo-enzyme Binders | BMS-986205 analog (Compound 2) | IC50: 0.50 nM | HeLa Cell-Based Assay | [5] |
Detailed Analysis of Binding Modes
The diverse chemical scaffolds of IDO1 inhibitors translate into distinct interactions within the enzyme's active site. These can be broadly categorized based on their interaction with the central heme cofactor and the surrounding amino acid residues.
Competitive Heme-Binding Inhibitors
This is the largest and most clinically advanced class of IDO1 inhibitors. These molecules directly coordinate with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron of the heme group, thereby competitively blocking the binding of the substrate, L-tryptophan.
-
Epacadostat (INCB024360): This potent inhibitor features a hydroxyamidine moiety that directly coordinates with the heme iron through its oxygen atom.[1][6] Crystal structures of the IDO1-epacadostat complex reveal that the inhibitor is further stabilized by a network of hydrogen bonds and hydrophobic interactions within the active site.[6]
-
Navoximod (NLG919): Derived from a 4-phenylimidazole scaffold, navoximod's imidazole nitrogen directly binds to the heme iron.[2][7] Its structure allows for interactions with both hydrophobic pockets (A and B) of the active site, contributing to its high affinity.[2]
Competitive Tryptophan Analogs
These inhibitors are structurally similar to the natural substrate, L-tryptophan, and compete for the same binding site.
-
1-Methyl-Tryptophan (1-MT): This compound exists as two stereoisomers, L-1-MT and D-1-MT (indoximod). While initially classified as a competitive inhibitor, the mechanism of indoximod is now understood to be more complex.[8] It is a weak direct inhibitor of the IDO1 enzyme but appears to function downstream by modulating the mTORC1 signaling pathway, thereby acting as a tryptophan mimetic in a tryptophan-depleted environment.[2][8] The L-isomer is a more potent direct inhibitor but is also a slow substrate for IDO1.[3] Docking studies suggest that both isomers occupy the substrate-binding pocket, forming hydrogen bonds with the heme propionate group and Gly262.[9]
Non-competitive and Uncompetitive Inhibitors
These inhibitors do not directly compete with tryptophan for binding to the free enzyme.
-
Non-competitive Inhibitors: These molecules can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the substrate-binding pocket. However, for many reported "non-competitive" IDO1 inhibitors that bind the heme, their mechanism is more accurately described as competitive with respect to oxygen, a co-substrate.[3] PF-06840003 is a notable example of a non-heme binding, non-competitive inhibitor.[2][7]
-
Uncompetitive Inhibitors: These inhibitors bind exclusively to the enzyme-substrate complex. Mitomycin-C and tryptanthrin derivatives have been reported to act via this mechanism, suggesting they bind to an accessory site that is formed upon substrate binding.[3][4]
Apo-Enzyme Binders
A novel class of inhibitors, including the BMS-986205 class, acts by a unique mechanism. These compounds do not bind to the active, heme-bound (holo) enzyme. Instead, they target the inactive, heme-free (apo) form of IDO1, competing with the heme cofactor itself for binding.[5] This mode of action is characterized by a slow onset of inhibition that is temperature-dependent.[5]
Visualizing the Binding Mechanisms
The following diagrams illustrate the different binding modes of IDO1 inhibitors and a typical experimental workflow for their characterization.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ido1-IN-11: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Ido1-IN-11, a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper disposal protocols is therefore imperative to protect both personnel and the environment. The following procedures are based on the available safety data for this compound.
Chemical and Hazard Information
A summary of the key identification and hazard information for this compound is provided in the table below.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 2306411-34-5[1] |
| Molecular Formula | C22H17ClFN3O3[1] |
| Molecular Weight | 425.84 g/mol [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P391: Collect spillage.P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1]. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound powder in its original container or a clearly labeled, sealed waste container.
-
Collect any contaminated consumables, such as weigh boats, pipette tips, and gloves, in a designated, sealed plastic bag or container labeled "Hazardous Waste: this compound."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents[1].
-
-
Spillage:
-
In case of a spill, carefully collect the spillage[1].
-
For small spills of powder, gently sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled hazardous waste container.
-
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
4. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, direct sunlight, and sources of ignition[1].
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company[1].
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Crucially, do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life [1].
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ido1-IN-11
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent enzyme inhibitors like Ido1-IN-11. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, categorized by the level of protection required for various laboratory activities.
| PPE Component | Minimum Requirement (General Handling) | Enhanced Precautions (Weighing, Preparing Solutions) |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Hand Protection | Standard nitrile or latex gloves | Double-gloving with nitrile gloves |
| Body Protection | Fully buttoned laboratory coat | Disposable gown over a lab coat |
| Respiratory Protection | Not generally required for handling solutions | Use of a certified fume hood is mandatory |
Operational Plan: Safe Handling and Storage Protocols
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiments.
Handling Procedures:
-
Preparation: Before handling, ensure that a safety data sheet (SDS) for this compound is readily accessible. All personnel involved must be familiar with its contents.
-
Controlled Environment: Always handle the solid form of this compound within a certified chemical fume hood to prevent inhalation of dust particles.
-
Weighing: Use a dedicated, clean weighing area within the fume hood. Employ anti-static measures if necessary.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the area. Contain the spill with an appropriate absorbent material, and decontaminate the area following established laboratory protocols for potent compounds. Dispose of all contaminated materials as hazardous waste.
Storage Protocols:
Proper storage is vital for maintaining the stability and efficacy of this compound.
| Form | Storage Temperature | Storage Conditions |
| Powder | -20°C | Keep in a tightly sealed, light-resistant container in a desiccated environment. |
| In Solvent (e.g., DMSO) | -80°C | Store in small aliquots to avoid repeated freeze-thaw cycles. |
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be handled with care to protect both personnel and the environment.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, must be segregated as hazardous chemical waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers. The label should include "Hazardous Chemical Waste" and the name "this compound".
-
Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste management program. Do not pour any solutions containing this compound down the drain.
Experimental Workflow: IDO1 Enzyme Activity Assay
The following diagram illustrates a typical workflow for an in vitro IDO1 enzyme activity assay, a common application for inhibitors like this compound.
Caption: A typical workflow for an IDO1 enzyme activity assay.
Signaling Pathway: The Role of IDO1 in Tumor Immune Evasion
This compound is an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). Understanding the signaling pathway in which IDO1 is involved is crucial for contextualizing the inhibitor's mechanism of action. The diagram below outlines the immunosuppressive pathway mediated by IDO1 in the tumor microenvironment.
Caption: The IDO1 pathway's role in tumor immune evasion.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
